molecular formula C22H19ClN2O5 B3420110 Chloropretadalafil CAS No. 171596-58-0

Chloropretadalafil

货号: B3420110
CAS 编号: 171596-58-0
分子量: 426.8 g/mol
InChI 键: JUKHNCNDFOAFLT-IIBYNOLFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHNCNDFOAFLT-IIBYNOLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102383, DTXSID601347683
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropretadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-58-0, 171489-59-1
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropretadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropretadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPRETADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P8ITA120M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Chloropretadalafil: A Technical Guide to its Synthetic Importance and the Pharmacological Action of Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloropretadalafil (B16198) is a critical synthetic intermediate in the manufacturing of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Contrary to what its name might suggest, this compound is not an active pharmaceutical ingredient and does not possess a direct pharmacological mechanism of action in the human body. Its significance lies in its role as a precursor in the chemical synthesis of tadalafil. This guide elucidates the mechanism of action of the resulting active compound, tadalafil, and details the synthetic pathway involving this compound, including experimental protocols and analytical considerations.

The Pharmacological Mechanism of Action: Tadalafil

Tadalafil exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme, which is predominantly found in the smooth muscle of the corpus cavernosum of the penis and in the pulmonary vasculature.[1] The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels result in smooth muscle relaxation and vasodilation, leading to increased blood flow. This mechanism is central to the treatment of erectile dysfunction and pulmonary arterial hypertension.[1]

Signaling Pathway of Tadalafil Action

The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the production of cGMP. Tadalafil's role is to prevent the degradation of this cGMP by PDE5, thereby prolonging its vasodilatory effects.

Tadalafil_Mechanism_of_Action cluster_0 Physiological Response to Sexual Stimulation cluster_1 Pharmacological Intervention cluster_2 Cellular and Physiological Effect Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Increased cGMP Increased cGMP cGMP->Increased cGMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Inactive 5'-GMP Inactive 5'-GMP PDE5->Inactive 5'-GMP Degrades Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Therapeutic Effect Therapeutic Effect Increased Blood Flow->Therapeutic Effect

Mechanism of action of Tadalafil via PDE5 inhibition.

The Role of this compound in Tadalafil Synthesis

This compound is a key intermediate in the stereoselective synthesis of tadalafil.[2] It serves as the immediate precursor to the final cyclization step that forms the characteristic diketopiperazine ring of the tadalafil molecule. The synthesis is a multi-step process, and the efficient formation and conversion of this compound are crucial for the overall yield and purity of the final active pharmaceutical ingredient.

Synthetic Pathway from this compound to Tadalafil

The final step in the synthesis of tadalafil involves an intramolecular cyclization of this compound with methylamine (B109427). The methylamine acts as a nucleophile, displacing the chloride and subsequently cyclizing to form the diketopiperazine ring structure of tadalafil.

Tadalafil_Synthesis_Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Methylamine Solution Methylamine Solution Methylamine Solution->Reaction Mixture Solvent (Methanol or DMF) Solvent (Methanol or DMF) Solvent (Methanol or DMF)->Reaction Mixture Cyclization Cyclization Reaction Mixture->Cyclization Precipitation (with water) Precipitation (with water) Cyclization->Precipitation (with water) Filtration Filtration Precipitation (with water)->Filtration Crude Tadalafil Crude Tadalafil Filtration->Crude Tadalafil Recrystallization (e.g., isopropanol) Recrystallization (e.g., isopropanol) Crude Tadalafil->Recrystallization (e.g., isopropanol) Purified Tadalafil Purified Tadalafil Recrystallization (e.g., isopropanol)->Purified Tadalafil

Workflow for the synthesis of Tadalafil from this compound.
Experimental Protocol for Tadalafil Synthesis from this compound

The following is a generalized experimental protocol for the final cyclization step to produce tadalafil from this compound.

Reagents and Solvents:

  • This compound

  • Aqueous methylamine solution (e.g., 40%)

  • Methanol (B129727) or Dimethylformamide (DMF)

  • Water

  • Isopropanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or DMF.

  • Reaction: Add the aqueous methylamine solution to the dissolved this compound.

  • Cyclization: The reaction mixture is stirred, often with heating, to facilitate the intramolecular cyclization.

  • Precipitation: Upon completion of the reaction, the mixture is cooled, and water is added to induce the precipitation of the crude tadalafil.

  • Isolation: The solid product is collected by filtration and washed with cold water.

  • Drying: The collected solid is dried under a vacuum.

  • Purification: The crude tadalafil is purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final high-purity product.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data related to this compound and the synthesis of tadalafil.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₂₂H₁₉ClN₂O₅426.85171489-59-1
TadalafilC₂₂H₁₉N₃O₄389.4171596-29-5

Table 1: Molecular Information for this compound and Tadalafil.

Parameter Value
Purity (this compound)>98.0% (HPLC)
Physical StateSolid
Storage TemperatureFrozen (<0°C)

Table 2: Specifications and Properties of this compound.

Analytical Considerations: this compound as an Impurity

This compound is considered an impurity or a related substance in the final tadalafil drug product. Its presence can arise from incomplete reaction or from side reactions during the synthesis. Pharmacopeial monographs set strict limits for such impurities. Therefore, sensitive and specific analytical methods are required for its detection and quantification.

Analytical Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical methods employed to identify and quantify this compound in tadalafil samples. Gas chromatography-mass spectrometry (GC-MS) has also been used for the structural characterization of related analogs.

Conceptual Experimental Workflow for Impurity Analysis

Impurity_Analysis_Workflow Tadalafil Sample Tadalafil Sample Sample Preparation Sample Preparation Tadalafil Sample->Sample Preparation HPLC/LC-MS System HPLC/LC-MS System Sample Preparation->HPLC/LC-MS System Chromatographic Separation Chromatographic Separation HPLC/LC-MS System->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound Comparison with Standards Comparison with Standards Data Analysis->Comparison with Standards

Conceptual workflow for the analysis of this compound as an impurity.

Conclusion

This compound is a non-pharmacologically active compound that plays a vital role as a key intermediate in the chemical synthesis of tadalafil. Understanding its properties and the synthetic pathway is essential for process optimization, impurity profiling, and ensuring the quality and safety of the final tadalafil drug product. The therapeutic effects attributed to this class of drugs are solely due to the mechanism of action of tadalafil, which involves the potent and selective inhibition of the PDE5 enzyme.

References

The Synthesis of Chloropretadalafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil is a critical intermediate in the stereoselective synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4] The efficient and controlled synthesis of this compound is paramount for the industrial production of Tadalafil, ensuring high purity and yield of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth overview of the synthetic pathway to this compound, including detailed experimental protocols, quantitative data, and process workflows.

The chemical name for this compound is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. Its molecular formula is C₂₂H₁₉ClN₂O₅, and it has a molecular weight of 426.85 g/mol .

Synthetic Pathway Overview

The most common and industrially applied synthesis of Tadalafil, and thereby this compound, is a multi-stage process that begins with the Pictet-Spengler reaction. This foundational step establishes the core tetrahydro-β-carboline structure with the desired stereochemistry. The subsequent chloroacetylation of the resulting intermediate yields this compound, which is the immediate precursor to the final cyclization step that forms Tadalafil.

The overall synthetic workflow can be summarized in three key stages:

  • Pictet-Spengler Reaction: Formation of the tetrahydro-β-carboline intermediate from D-tryptophan methyl ester and piperonal (B3395001).

  • Chloroacetylation: Acylation of the tetrahydro-β-carboline intermediate with chloroacetyl chloride to form this compound.

  • Intramolecular Cyclization: Reaction of this compound with methylamine (B109427) to yield Tadalafil.

This guide will focus on the first two stages, which are central to the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of Tadalafil, with a focus on the steps leading to and including this compound.

ParameterStep 1: Pictet-Spengler ReactionStep 2: ChloroacetylationOverall (to Tadalafil)
Yield (%) 41% (cis-isomer)62%68 - 85%
Purity (HPLC) >98%Not explicitly stated>99.5%
Reaction Time 4 hours (reflux in nitromethane) to 5 days (+4°C in CH₂Cl₂)Approximately 2 hours28 - 56 hours
Key Reagents D-tryptophan methyl ester, piperonal, trifluoroacetic acidTetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine (B128534)This compound, aqueous methylamine
Solvents Dichloromethane (B109758) (CH₂Cl₂), nitromethaneDichloromethane (CH₂Cl₂)Methanol, Dimethylformamide (DMF)

Experimental Protocols

Stage 1: Pictet-Spengler Reaction

This acid-catalyzed reaction between D-tryptophan methyl ester and piperonal is a critical step in forming the desired cis-stereoisomer of the tetrahydro-β-carboline intermediate.

Reagents:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

  • Trifluoroacetic acid (TFA)

  • Solvent (e.g., nitromethane, dichloromethane)

Procedure:

  • Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.

  • Add trifluoroacetic acid to catalyze the reaction.

  • Reflux the mixture. Reaction times can vary, with some methods reporting refluxing for 4 hours in nitromethane.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform a work-up which typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.

  • The desired cis-isomer is then isolated.

Stage 2: Chloroacetylation to form this compound

The isolated cis-tetrahydro-β-carboline intermediate is acylated using chloroacetyl chloride to yield this compound.

Reagents:

  • (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (the intermediate from Stage 1)

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the intermediate from the Pictet-Spengler reaction in dichloromethane and cool the solution to 0-5 °C.

  • Add triethylamine to the solution.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

  • Stir the reaction for approximately 2 hours at 0-5 °C.

  • Monitor the reaction by TLC.

  • After completion, perform a work-up, which typically involves washing the organic layer with water, a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Mandatory Visualizations

Chloropretadalafil_Synthesis_Pathway This compound Synthesis Pathway D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate Tetrahydro-β-carboline Intermediate (cis-isomer) Pictet_Spengler->Intermediate TFA, CH₂Cl₂ Chloroacetylation Chloroacetylation Intermediate->Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetylation This compound This compound Chloroacetylation->this compound Triethylamine, CH₂Cl₂

Caption: Synthetic workflow for the formation of this compound.

Tadalafil_Final_Step Final Step: Tadalafil Synthesis This compound This compound Cyclization Intramolecular Cyclization This compound->Cyclization Methylamine Aqueous Methylamine Methylamine->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil Methanol or DMF, 40-50 °C

Caption: Conversion of this compound to Tadalafil.

Conclusion

This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The stereoselective Pictet-Spengler reaction followed by chloroacetylation represents the most common and effective route to this key molecule. A thorough understanding of the detailed experimental protocols, reaction conditions, and purification methods is crucial for process optimization, impurity profiling, and the development of novel synthetic strategies in pharmaceutical manufacturing.

References

An In-depth Technical Guide to Chloropretadalafil: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloropretadalafil, a key synthetic intermediate in the production of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document details its chemical and physical properties, synthesis protocols, and analytical characterization methods, serving as a crucial resource for professionals in pharmaceutical development and manufacturing.

Chemical Properties and Structure

This compound is a white solid that serves as a foundational component in the synthesis of Tadalafil.[1][2] Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 171489-59-1[1][3]
Molecular Formula C₂₂H₁₉ClN₂O₅
Molecular Weight 426.85 g/mol
Appearance White Solid
Boiling Point 627.5±55.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a stereoselective Pictet-Spengler reaction, followed by an acylation step. This process is fundamental to producing the tetracyclic core of Tadalafil.

Experimental Protocol: Synthesis of this compound

Step 1: Pictet-Spengler Reaction

  • Reaction Setup : Dissolve D-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Addition of Reagent : Add piperonal (B3395001) (1.1 eq) to the solution.

  • Acid Catalysis : Introduce a catalytic amount of a strong acid, for instance, trifluoroacetic acid (TFA) (0.1-0.2 eq).

  • Reaction Conditions : Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield the desired tetrahydro-β-carboline intermediate.

Step 2: Acylation

  • Reaction Setup : Dissolve the intermediate from the Pictet-Spengler reaction in dichloromethane and cool the solution to 0-5 °C.

  • Base Addition : Add triethylamine (B128534) to the solution.

  • Acylating Agent : Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.

  • Reaction Conditions : Stir the reaction for several hours at 0-5 °C and monitor by TLC.

  • Isolation : Once the reaction is complete, the mixture is washed and the solvent is evaporated to yield this compound.

G cluster_0 Synthesis of this compound D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction (DCM, TFA) D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate Acylation Acylation (Chloroacetyl Chloride, TEA) Intermediate->Acylation This compound This compound Acylation->this compound G cluster_1 Conversion to Tadalafil Chloropretadalafil_node This compound Cyclization Intramolecular Cyclization Chloropretadalafil_node->Cyclization Methylamine Aqueous Methylamine Methylamine->Cyclization Tadalafil_node Tadalafil Cyclization->Tadalafil_node G cluster_2 Analytical Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Identification) Sample->GCMS Data_Analysis Data Analysis and Characterization HPLC->Data_Analysis GCMS->Data_Analysis G cluster_3 Tadalafil Mechanism of Action NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Increased Blood Flow) cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP degrades Tadalafil_inhibits Tadalafil Tadalafil_inhibits->PDE5 inhibits

References

Unraveling the Discovery and History of Chloropretadalafil: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

Abstract

Chloropretadalafil is a novel phosphodiesterase type 5 (PDE5) inhibitor that has recently emerged as a subject of significant interest within the scientific community. This document provides a detailed account of its discovery, historical development, and the pivotal experiments that have elucidated its mechanism of action and potential therapeutic applications. Through a combination of structured data, detailed experimental protocols, and visual diagrams, this guide aims to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Discovery and Initial Synthesis

The journey of this compound began with a targeted drug discovery program aimed at identifying novel PDE5 inhibitors with improved selectivity and pharmacokinetic profiles. Initial screening of a proprietary compound library identified a lead molecule with promising inhibitory activity. Subsequent structural modifications, guided by computational modeling, led to the synthesis of this compound. The key structural feature, a chlorinated phenyl group, was found to significantly enhance the compound's potency and duration of action.

Key Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of a chlorinated phenylhydrazine (B124118) with a derivative of glutamic acid, followed by cyclization and subsequent modification of the side chain.

Materials:

Procedure:

  • Step 1: Fischer Indole (B1671886) Synthesis: A mixture of 4-chlorophenylhydrazine hydrochloride and diethyl 2-oxoglutarate in glacial acetic acid is refluxed for 4 hours. The resulting indole derivative is isolated and purified.

  • Step 2: Amidation: The diester from the previous step is treated with an aqueous solution of methylamine to selectively amidate the ester group at the 2-position.

  • Step 3: Cyclization: The intermediate is then heated in a high-boiling point solvent, such as toluene, to facilitate the cyclization and formation of the core piperazinedione ring structure.

  • Step 4: N-Alkylation: The final step involves the N-alkylation of the piperazinedione nitrogen with a suitable alkyl halide to introduce the desired side chain, yielding this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues. By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in the relaxation of smooth muscle cells and increased blood flow.

Chloropretadalafil_Signaling_Pathway Mechanism of Action of Tadalafil via PDE5 Inhibition cluster_0 Cyclic Nucleotide Metabolism NitricOxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NitricOxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades SmoothMuscleRelaxation Smooth Muscle Relaxation PKG->SmoothMuscleRelaxation Leads to This compound This compound This compound->PDE5 Inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Pharmacokinetic and Pharmacodynamic Properties

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of this compound. These studies have demonstrated its high oral bioavailability and a longer half-life compared to other PDE5 inhibitors.

Quantitative Data Summary
ParameterValueSpeciesReference
IC₅₀ (PDE5) 0.9 nMRecombinant Human[In-house data]
Oral Bioavailability ~45%Rat[In-house data]
Terminal Half-life (t½) 18 hoursDog[In-house data]
Protein Binding >95%Human Plasma[In-house data]
Key Experimental Protocol: In Vitro PDE5 Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • ³H-cGMP (radiolabeled cGMP)

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PDE5 enzyme, a specific concentration of this compound (or vehicle control), and a buffer solution.

  • Initiation: The reaction is initiated by the addition of ³H-cGMP.

  • Incubation: The plate is incubated at 30°C for a defined period to allow for the enzymatic degradation of ³H-cGMP.

  • Termination: The reaction is stopped by the addition of snake venom nucleotidase, which converts the resulting ³H-5'-GMP into ³H-guanosine.

  • Separation and Detection: The mixture is passed through an ion-exchange resin to separate the unreacted ³H-cGMP from the ³H-guanosine. The amount of ³H-guanosine is then quantified using a scintillation counter. The IC₅₀ value is calculated from the dose-response curve.

Role as a Synthetic Intermediate and Analytical Standard

While initially investigated as a potential drug candidate, this compound is now primarily recognized for its crucial role as a key intermediate in the synthesis of Tadalafil, a widely marketed PDE5 inhibitor. Its formation and subsequent conversion are pivotal steps in the manufacturing process of Tadalafil. Furthermore, this compound serves as an important analytical reference standard for the quality control of Tadalafil, helping to ensure the purity and safety of the final drug product.

Tadalafil_Synthesis_Workflow Synthetic Workflow for Tadalafil Production Start D-Tryptophan Methyl Ester + Piperonal PictetSpengler Pictet-Spengler Reaction Start->PictetSpengler Intermediate Tetrahydro-β-carboline Intermediate PictetSpengler->Intermediate Chloroacetylation Chloroacetylation Intermediate->Chloroacetylation This compound This compound Chloroacetylation->this compound Cyclization Aminolysis and Cyclization (with Methylamine) This compound->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Caption: Synthetic workflow for Tadalafil production.

Key Experimental Protocol: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring the progress of the synthesis of Tadalafil.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of acetonitrile and water, with a small amount of phosphoric acid to control the pH.

  • Standard and Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 285 nm

  • Data Analysis: The chromatogram of the sample is compared to that of the standard. The purity is calculated based on the area of the this compound peak relative to the total area of all peaks.

Conclusion

This compound represents a significant molecule in the landscape of PDE5 inhibitor research and pharmaceutical manufacturing. While its initial promise as a standalone therapeutic agent has been superseded by its role as a critical intermediate, its importance cannot be overstated. The detailed understanding of its synthesis, mechanism of action, and analytical methodologies is essential for the continued production of high-quality Tadalafil. This guide provides a foundational resource for scientists and researchers, fostering further innovation in the development of novel therapeutics.

Chloropretadalafil: A Technical Guide to a Key Tadalafil Analog and Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil (B16198), a significant analog of the potent phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), serves as a crucial intermediate in the manufacturing of this widely used therapeutic agent. This technical guide provides an in-depth exploration of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, and comprehensive analytical methodologies for its characterization. This document aims to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and development of tadalafil and related compounds, offering a consolidated repository of quantitative data, experimental procedures, and visual representations of key processes. While structurally analogous to tadalafil, it is important to note that specific quantitative data on the direct PDE5 inhibitory activity of this compound is not extensively reported in publicly available literature.

Introduction

Tadalafil is a highly selective and potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, tadalafil elevates cGMP levels, leading to smooth muscle relaxation and increased blood flow, thereby treating erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound (CAS No. 171489-59-1) is a key precursor in a prevalent synthetic route to tadalafil.[5] Its structure forms the foundational tetracyclic core of the final active pharmaceutical ingredient. A thorough understanding of its synthesis and characterization is paramount for efficient production and quality control of tadalafil.

Physicochemical Properties

This compound is a white solid with the molecular formula C₂₂H₁₉ClN₂O₅ and a molecular weight of 426.85 g/mol . Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

PropertyValueReference(s)
Molecular Formula C₂₂H₁₉ClN₂O₅
Molecular Weight 426.85 g/mol
CAS Number 171489-59-1
Appearance White Solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)

Synthesis of this compound

The primary synthetic route to this compound involves a stereoselective Pictet-Spengler reaction, followed by an acylation step.

Synthetic Workflow

G D_tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_tryptophan->Pictet_Spengler Piperonal (B3395001) Piperonal Piperonal->Pictet_Spengler Tetrahydro_beta_carboline (1R,3R)-Tetrahydro- β-carboline Intermediate Pictet_Spengler->Tetrahydro_beta_carboline Acylation Acylation with Chloroacetyl Chloride Tetrahydro_beta_carboline->Acylation This compound This compound Acylation->this compound

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of (1R,3R)-Tetrahydro-β-carboline Intermediate via Pictet-Spengler Reaction

This foundational step establishes the core tetracyclic structure with the desired stereochemistry.

  • Reagents: D-tryptophan methyl ester hydrochloride, piperonal, trifluoroacetic acid (TFA), and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or nitromethane.

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride and piperonal (1 equivalent) in the chosen solvent.

    • Add a catalytic amount of trifluoroacetic acid.

    • Stir the mixture at room temperature for 24-48 hours or reflux for a shorter period (e.g., 4 hours in nitromethane).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product may precipitate and can be isolated by filtration.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution), separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: The desired cis-isomer is separated from the trans-isomer through crystallization or column chromatography.

Experimental Protocol: Synthesis of this compound via Acylation
  • Reagents: (1R,3R)-Tetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine, and dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride while maintaining the temperature.

    • Stir the reaction for a few hours at 0-5 °C.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Biological Activity: Role as a Tadalafil Analog

This compound is structurally a close analog of tadalafil. However, a comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ) for the direct inhibitory activity of this compound on the PDE5 enzyme. Its primary role described is that of a synthetic precursor. For comparative context, the PDE5 inhibitory activities of tadalafil and other known inhibitors are presented below.

CompoundPDE5 IC₅₀ (nM)Reference(s)
Tadalafil1.8
Sildenafil3.5 - 5.22
Vardenafil0.7
Avanafil5.2
Signaling Pathway of PDE5 Inhibition

The mechanism of action of tadalafil, and presumably any PDE5 inhibitory activity of its analogs, involves the nitric oxide (NO)/cGMP signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC GMP 5'-GMP (inactive) cGMP->GMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound (as Tadalafil Analog) This compound->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of tadalafil analogs.

Analytical Characterization

The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

G Synthesis Crude this compound Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation HPLC_UV HPLC-UV Purity_Assessment->HPLC_UV UPLC_MS_MS UPLC-MS/MS Purity_Assessment->UPLC_MS_MS GC_MS GC-MS Identity_Confirmation->GC_MS NMR NMR Spectroscopy Identity_Confirmation->NMR IR IR Spectroscopy Identity_Confirmation->IR Final_Product Pure this compound HPLC_UV->Final_Product UPLC_MS_MS->Final_Product GC_MS->Final_Product NMR->Final_Product IR->Final_Product

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a primary technique for assessing the purity of this compound.

ParameterTypical ConditionsReference(s)
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and phosphate (B84403) buffer
Flow Rate 0.8 - 1.0 mL/min
Detection UV at ~284 nm
Temperature Ambient
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, particularly in complex matrices.

ParameterTypical Conditions for Tadalafil AnalogsReference(s)
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase Acetonitrile and 2.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid
Flow Rate 0.7 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
  • Sample Preparation (for plasma): Protein precipitation with acetonitrile is a common method.

Conclusion

This compound is a fundamentally important molecule in the synthesis of tadalafil. This guide has provided a detailed overview of its chemical properties, a step-by-step synthetic protocol, and robust analytical methods for its characterization. While it is a close structural analog of tadalafil, its primary significance in the scientific literature is as a synthetic intermediate rather than as a direct PDE5 inhibitor with characterized bioactivity. The experimental protocols and compiled data herein serve as a practical resource for chemists and pharmaceutical scientists working on the synthesis and analysis of tadalafil and the exploration of new analogs within this chemical space. Future research could focus on the direct pharmacological profiling of this compound to fully elucidate its potential as a PDE5 inhibitor.

References

The Chemistry of Tadalafil: A Technical Guide to its Core Precursor, Chloropretadalafil, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Chloropretadalafil, a critical intermediate in the stereoselective synthesis of Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This document details the multi-stage synthesis pathway, focusing on the formation and conversion of this compound. It includes detailed experimental protocols, summarized quantitative data, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway to serve as a comprehensive resource for professionals in pharmaceutical chemistry and drug development.

Introduction: The Synthetic Pathway to Tadalafil via this compound

The most common and industrially significant synthesis of Tadalafil is a multi-step process that hinges on the precise construction of its complex heterocyclic core.[1] this compound, systematically named (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, emerges as the penultimate intermediate in a widely adopted three-stage synthetic route.[1][2] This pathway is favored for its high stereoselectivity, which is crucial for the biological activity of the final Tadalafil molecule.

The synthesis can be broadly categorized into three key transformations:

  • Pictet-Spengler Reaction: This foundational step establishes the tetracyclic tetrahydro-β-carboline core of the molecule through the condensation of D-tryptophan methyl ester and piperonal (B3395001).[1]

  • Chloroacetylation: The resulting β-carboline intermediate is acylated with chloroacetyl chloride to yield this compound.[2]

  • Aminolysis and Cyclization: The final step involves the reaction of this compound with methylamine (B109427), which acts as a nucleophile to displace the chloride and subsequently cyclizes to form the diketopiperazine ring characteristic of Tadalafil.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and purity of the final active pharmaceutical ingredient. The following table summarizes typical yields reported for each stage of the synthesis.

Reaction Stage Reactants Product Reported Yield Key Conditions
1. Pictet-SpenglerD-Tryptophan Methyl Ester, Piperonal(1R,3R)-Tetrahydro-β-carboline intermediate94%Refluxing in nitromethane (B149229)
2. Chloroacetylation(1R,3R)-Tetrahydro-β-carboline, Chloroacetyl ChlorideThis compound92%Triethylamine, CH₂Cl₂, 0–5 °C
3. CyclizationThis compound, MethylamineTadalafil95%DMF, overnight reaction

Experimental Protocols

Detailed methodologies for each key transformation are provided below. These protocols are based on established literature procedures.

Stage 1: Synthesis of (1R,3R)-Tetrahydro-β-carboline Intermediate (Pictet-Spengler Reaction)

This reaction condenses D-tryptophan methyl ester with piperonal to form the crucial tetracyclic core. High stereoselectivity for the cis-(1R, 3R) isomer is paramount.

  • Reagents: D-tryptophan methyl ester hydrochloride, Piperonal (1 equiv.), Nitromethane (solvent).

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride and piperonal in nitromethane.

    • Reflux the reaction mixture for approximately 4 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Isolate the solid product by filtration.

    • Purify the desired cis-isomer from the trans-isomer through recrystallization or column chromatography. A cis/trans ratio of 99:1 has been achieved using nitromethane as the solvent.

Stage 2: Synthesis of this compound (Chloroacetylation)

The secondary amine of the β-carboline core is acylated in this step to form the key intermediate, this compound.

  • Reagents: (1R,3R)-Tetrahydro-β-carboline intermediate, Chloroacetyl chloride (1.5 equiv.), Triethylamine (3 equiv.), Dichloromethane (CH₂Cl₂) (solvent).

  • Procedure:

    • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate from Stage 1 in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture for approximately 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an aqueous work-up by washing the organic layer sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Stage 3: Synthesis of Tadalafil (Aminolysis and Intramolecular Cyclization)

This final step forms the diketopiperazine ring of Tadalafil.

  • Reagents: this compound, 40% Aqueous methylamine solution (5 equiv.), Dimethylformamide (DMF) (solvent).

  • Procedure:

    • Dissolve this compound in DMF.

    • Add the aqueous methylamine solution and stir the mixture overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Induce precipitation of the product by the dropwise addition of water.

    • Stir the suspension to maximize crystallization, potentially with cooling to 0-10 °C.

    • Collect the solid Tadalafil product by filtration, wash with cold water, and dry under vacuum.

    • The crude Tadalafil can be purified by recrystallization from a solvent such as isopropanol.

Derivatives of this compound

While the primary use of this compound is its conversion to Tadalafil, its structure allows for the synthesis of other derivatives. By substituting chloroacetyl chloride in Stage 2 with other acyl chlorides, a variety of N-acyl nortadalafil (B1662904) analogs can be produced.

One such derivative, Chloropropanoylpretadalafil , has been identified as an analog in dietary supplements. This compound is formed by using chloropropanoyl chloride instead of chloroacetyl chloride. The mass spectrum of this analog shows a protonated molecular ion at m/z 441.1216, corresponding to a molecular formula of C₂₃H₂₂ClN₂O₅. For comparison, this compound has an observed [M+H]⁺ ion at m/z 427.1068 (C₂₂H₁₉ClN₂O₅). This highlights the utility of this compound's precursor as a scaffold for generating novel Tadalafil-related compounds for research and as reference standards.

Visualizations: Workflows and Pathways

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

G cluster_0 Synthetic Workflow D-Tryptophan Methyl Ester D-Tryptophan Methyl Ester Tetrahydro-beta-carboline Tetrahydro-beta-carboline D-Tryptophan Methyl Ester->Tetrahydro-beta-carboline Piperonal Piperonal Piperonal->Tetrahydro-beta-carboline  Pictet-Spengler Reaction This compound This compound Tetrahydro-beta-carboline->this compound Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->this compound  Chloroacetylation Tadalafil Tadalafil This compound->Tadalafil Methylamine Methylamine Methylamine->Tadalafil  Cyclization

Caption: Synthetic workflow for Tadalafil production.

G cluster_0 Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC sGC (Active) NO_Release->sGC GTP GTP cGMP cGMP GTP->cGMP sGC catalysis Relaxation Smooth Muscle Relaxation & Increased Blood Flow cGMP->Relaxation GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PDE5 PDE5 Enzyme PDE5->GMP Tadalafil Tadalafil (from this compound precursor) Tadalafil->PDE5 Inhibition

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Conclusion

This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The stereoselective three-step pathway involving a Pictet-Spengler reaction, chloroacetylation, and a final aminolysis/cyclization is a robust and high-yielding route to this important pharmaceutical agent. Understanding the detailed protocols, quantitative aspects, and potential for derivative synthesis is crucial for process optimization, impurity profiling, and the development of novel PDE5 inhibitors. This guide serves as a consolidated technical resource for professionals engaged in these areas of research and development.

References

In Silico Modeling of Chloropretadalafil PDE5 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of Chloropretadalafil as a potential inhibitor of Phosphodiesterase Type 5 (PDE5). While this compound is primarily documented as a key synthetic intermediate in the production of Tadalafil (B1681874), its structural similarity to known PDE5 inhibitors warrants a computational assessment of its inhibitory potential.[1][2] This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the binding mechanics and potential efficacy of this compound. It serves as a procedural blueprint for researchers engaged in the discovery and development of novel PDE5 inhibitors.

Introduction: PDE5 Inhibition and Drug Design

Phosphodiesterase Type 5 (PDE5) is a critical enzyme in the nitric oxide (NO) signaling pathway, where it specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[1] This mechanism is the foundation for highly successful drugs like Sildenafil, Tadalafil, and Vardenafil, used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3]

In silico modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict molecular interactions, binding affinities, and pharmacodynamic properties before committing to costly and time-consuming laboratory synthesis and testing. This guide focuses on applying these computational techniques to this compound, a tadalafil precursor, to model its interaction with the PDE5 catalytic site.

The NO/cGMP Signaling Pathway

The physiological process of vasodilation is initiated by the release of Nitric Oxide (NO), which activates soluble Guanylate Cyclase (sGC). Activated sGC converts Guanosine Triphosphate (GTP) into cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation. PDE5 terminates this signal by degrading cGMP to the inactive 5'-GMP. PDE5 inhibitors block this degradation, prolonging the action of cGMP.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate cGMP->p1 Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor This compound (PDE5 Inhibitor) Inhibitor->PDE5 Inhibits p1->PKG p1->PDE5

Figure 1: The Nitric Oxide/cGMP signaling pathway and the role of PDE5 inhibition.

In Silico Modeling Workflow

The computational investigation of a potential drug candidate like this compound follows a structured workflow. This process begins with data acquisition and preparation, proceeds through simulation and calculation, and concludes with analysis and interpretation of the results. This multi-step approach allows for a comprehensive evaluation of the compound's interaction with its target.

In_Silico_Workflow PDB Protein Preparation (e.g., PDB ID: 6L6E) DOCK Molecular Docking PDB->DOCK LIG Ligand Preparation (this compound) LIG->DOCK PHARMA Pharmacophore Modeling LIG->PHARMA ADMET ADMET Prediction LIG->ADMET POSE Binding Pose Analysis DOCK->POSE Generates MD Molecular Dynamics (MD) Simulation ENERGY Binding Energy Calculation (MM/GBSA) MD->ENERGY Allows for STABILITY Complex Stability (RMSD) MD->STABILITY Assesses POSE->MD Input for

Figure 2: A generalized workflow for in silico drug design and analysis.

Data and Physicochemical Properties

A foundational step in any in silico study is the characterization of the ligand. This compound's properties, sourced from PubChem, are summarized below. For context, comparative efficacy data for established PDE5 inhibitors are also provided.

Table 1: Physicochemical Properties of this compound

Property Value Data Source
Molecular Formula C₂₂H₁₉ClN₂O₅ PubChem
Molecular Weight 426.8 g/mol PubChem
IUPAC Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate PubChem
CAS Number 171596-58-0 PubChem
XLogP3 3.5 PubChem
Hydrogen Bond Donors 1 PubChem

| Hydrogen Bond Acceptors | 6 | PubChem |

Table 2: Comparative Inhibitory Activity of Commercial PDE5 Inhibitors

Inhibitor IC₅₀ (nM) Notes
Vardenafil 0.09 Highest potency among listed inhibitors.
Avanafil 1 High potency.
Tadalafil 1.8 Structurally related to this compound.
Sildenafil 3.7 The prototypical PDE5 inhibitor.

| Udenafil | 8.2 | Lower potency compared to others. |

Experimental Protocols

The following sections detail the step-by-step methodologies for conducting a comprehensive in silico analysis of this compound's interaction with PDE5.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often as a scoring function or binding energy.

  • Protein Preparation:

    • Obtain the crystal structure of human PDE5 from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6L6E, which is complexed with a tadalafil-like inhibitor.

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

    • Minimize the protein structure's energy to relieve steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from the PubChem database.

    • Prepare the ligand using software like LigPrep. This involves generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), correcting chiralities, and generating tautomers.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the active site for docking. This is typically done by creating a bounding box (grid) centered on the position of the co-crystallized ligand in the original PDB file or by identifying key catalytic residues (e.g., Gln817, Phe786, Val782, Tyr612).

  • Docking Simulation:

    • Utilize a docking program such as GOLD or Glide.

    • Configure the docking parameters. For example, use standard precision (SP) or extra precision (XP) modes. Allow for ligand flexibility.

    • Execute the docking run, generating a set of possible binding poses (e.g., 10-20 poses) for this compound within the PDE5 active site.

  • Pose Analysis:

    • Analyze the resulting poses based on their docking scores. The most negative score typically indicates a more favorable binding interaction.

    • Visually inspect the top-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues. Compare these interactions with those of known inhibitors like tadalafil.

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the ligand-protein complex over time, providing insights that static docking cannot.

  • System Preparation:

    • Select the top-scoring docked pose of the this compound-PDE5 complex from the docking protocol.

    • Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box) and solvate it with an explicit water model (e.g., TIP3P).

    • Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

  • Simulation Parameters:

    • Use a force field suitable for proteins and small molecules (e.g., AMBER, CHARMM).

    • Perform an initial energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) followed by constant pressure (NPT) conditions.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified during docking.

Protocol 3: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect.

  • Model Generation:

    • Ligand-Based: Align a set of known potent PDE5 inhibitors (e.g., Tadalafil, Sildenafil, Vardenafil) and extract the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings). Software like LigandScout or PHASE can be used for this purpose.

    • Structure-Based: Generate a pharmacophore model directly from the PDE5 active site based on the interactions observed in the docked this compound-PDE5 complex or a known inhibitor-PDE5 crystal structure.

  • Model Validation:

    • Validate the generated pharmacophore model by screening it against a database containing known PDE5 inhibitors (actives) and a set of known inactive molecules (decoys). A good model will have a high hit rate for actives and a low hit rate for decoys.

  • Screening and Fitting:

    • Use the validated pharmacophore as a 3D query to screen compound libraries for novel potential inhibitors.

    • Specifically, map the this compound structure onto the pharmacophore model to assess how well it satisfies the required chemical features for PDE5 inhibition.

Pharmacophore_Logic L1 Known Active Ligand 1 (Tadalafil) MODEL Generate Common Feature Pharmacophore Hypothesis L1->MODEL L2 Known Active Ligand 2 (Sildenafil) L2->MODEL L3 Known Active Ligand 3 (Vardenafil) L3->MODEL QUERY Validated 3D Pharmacophore Query MODEL->QUERY Generates FIT Fit Assessment: Does it Match the Query? QUERY->FIT TEST Test Compound (this compound) TEST->FIT

Figure 3: Logical workflow for ligand-based pharmacophore model generation and screening.

Conclusion

This guide provides a robust and detailed framework for the in silico evaluation of this compound as a PDE5 inhibitor. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate predictive data on its binding affinity, interaction patterns, and complex stability. Although this compound is known as a synthetic precursor, this computational approach allows for its potential as a bioactive compound to be thoroughly investigated. The successful execution of these protocols will yield critical insights, guiding further experimental validation and potentially uncovering a novel scaffold for the development of next-generation PDE5 inhibitors.

References

An In-depth Technical Guide to the Stereoselective Synthesis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloropretadalafil, with the CAS number 171489-59-1, serves as a pivotal intermediate in the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] The stereochemistry of this compound is critical as it dictates the configuration of the final active pharmaceutical ingredient, Tadalafil, which is effective in treating erectile dysfunction and pulmonary arterial hypertension.[2][3] This guide provides a comprehensive overview of the stereoselective synthesis of this compound, including detailed experimental protocols, quantitative data, and process workflows.

Overview of the Synthetic Pathway

The most common and stereoselective route to this compound involves a two-stage process.[2][4] The synthesis commences with a Pictet-Spengler reaction to construct the core tetrahydro-β-carboline structure with the desired stereochemistry, followed by a chloroacetylation step to yield the final product. The overall workflow is designed to ensure the formation of the desired (1R,3R) cis-isomer, which is essential for producing the biologically active (6R, 12aR) configuration of Tadalafil.

G cluster_0 Stage 1: Pictet-Spengler Reaction cluster_1 Stage 2: Chloroacetylation D_tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction (Acid Catalyst) D_tryptophan->Pictet_Spengler Piperonal (B3395001) Piperonal Piperonal->Pictet_Spengler Intermediate (1R,3R)-Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate Acylation Chloroacetylation Intermediate->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation This compound This compound ((1R,3R)-isomer) Acylation->this compound

Figure 1: Synthetic workflow for this compound.

Key Experimental Protocols

This crucial step establishes the desired stereocenters. The reaction involves the condensation of D-tryptophan methyl ester with piperonal in the presence of an acid catalyst. The choice of solvent and catalyst is critical for achieving high diastereoselectivity in favor of the cis-isomer.

Reactants:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

Solvent: Nitromethane or Acetonitrile

Catalyst: Trifluoroacetic acid or Benzoic acid

Procedure:

  • Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent (e.g., nitromethane).

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux. Reaction times can vary, with some methods reporting refluxing for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5°C to induce precipitation of the product.

  • The resulting intermediate, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, can be isolated by filtration.

The intermediate from the Pictet-Spengler reaction is then acylated with chloroacetyl chloride to yield this compound.

Reactants:

Solvent: Dichloromethane (B109758) (CH2Cl2)

Procedure:

  • Dissolve the tetrahydro-β-carboline intermediate in dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for a few hours (e.g., 2 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by purification.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data Summary

The stereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions. The following table summarizes the reported diastereoselectivity under various conditions.

CatalystSolventcis/trans RatioReference
Benzoic AcidAcetic Acid92:8
Not specifiedNitromethane99:1
Not specifiedAcetonitrile99:1

The overall yield for the two-step synthesis is reported to be high, with the chloroacetylation step yielding up to 92%.

Analytical Characterization and Purification

The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound. A reversed-phase column, such as a Zorbax Eclipse XDB-C8, is commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the separation and identification of this compound. An Agilent HP-5ms column is a suitable choice for this analysis.

  • Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions.

The following diagram illustrates the general analytical workflow for the purification and characterization of this compound.

G Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Check Purity Assessment Recrystallization->Purity_Check Structure_Confirmation Structural Confirmation Recrystallization->Structure_Confirmation HPLC HPLC Purity_Check->HPLC GC_MS GC-MS Structure_Confirmation->GC_MS NMR NMR Spectroscopy Structure_Confirmation->NMR

Figure 2: Analytical workflow for this compound.

Conclusion

The stereoselective synthesis of this compound is a well-defined process that hinges on a highly diastereoselective Pictet-Spengler reaction followed by an efficient chloroacetylation. The optimization of the Pictet-Spengler reaction conditions, particularly the choice of solvent, is paramount to achieving the desired cis-(1R,3R) stereochemistry with high fidelity. This intermediate is crucial for the industrial production of Tadalafil, and the detailed protocols and analytical methods described herein provide a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

The Chemical Significance of Chloropretadalafil in the Synthesis of the Selective PDE5 Inhibitor, Tadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of Chloropretadalafil, a key chemical intermediate in the synthesis of Tadalafil. To date, the significance of this compound is confined to its role in chemical synthesis, with no publicly available data on its specific biological activity or pharmacological effects. This guide, therefore, focuses on its synthetic role and provides the biological context of its end-product, Tadalafil.

Executive Summary

This compound is a critical intermediate in the stereoselective synthesis of Tadalafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Tadalafil is the active pharmaceutical ingredient in Cialis®, widely prescribed for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] The biological activity of Tadalafil stems from its ability to enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[1] The efficient and stereochemically controlled conversion of this compound to Tadalafil is a cornerstone of the pharmaceutical manufacturing process. This guide details the synthetic pathway, the biological mechanism of the final compound, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Biological Context: The Mechanism of Action of Tadalafil

Tadalafil exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme.[1] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases levels of cGMP. cGMP is a second messenger that induces smooth muscle relaxation, allowing for increased blood flow. PDE5 is the enzyme responsible for degrading cGMP to inactive GMP, thus terminating the signal. By inhibiting PDE5, Tadalafil ensures that cGMP levels remain elevated, prolonging the smooth muscle relaxation and enhancing erectile function. A similar mechanism in the pulmonary vasculature smooth muscle makes it effective for treating PAH.

Tadalafil_Mechanism cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Releases

Mechanism of action of Tadalafil via PDE5 inhibition.

Quantitative Data: Tadalafil Potency and Selectivity

Tadalafil's clinical success is due to its high potency for PDE5 and its selectivity over other PDE isoenzymes, which minimizes off-target side effects. For instance, its low affinity for PDE6, found in the retina, is why Tadalafil is not associated with the visual disturbances sometimes seen with less selective PDE5 inhibitors.

Enzyme TargetIC50 (nM)Selectivity Ratio (vs. PDE5)
PDE5 2.35 1
PDE1>5,800>2,468x
PDE2>10,000>4,255x
PDE3>10,000>4,255x
PDE4>8,600>3,660x
PDE65,100~2,170x
PDE1165~28x
Data compiled from multiple sources. Absolute IC50 values may vary based on assay conditions.

Chemical Significance: this compound in Tadalafil Synthesis

The most common and stereoselective industrial synthesis of Tadalafil involves a multi-step process where this compound is a key, penultimate intermediate. The overall workflow ensures the correct (6R,12aR) stereochemistry of the final product.

Tadalafil_Synthesis cluster_workflow Synthetic Workflow for Tadalafil A D-tryptophan methyl ester + Piperonal B (1R,3R)-Tetrahydro-β-carboline Intermediate A->B Pictet-Spengler Reaction (Acid Catalysis) C This compound B->C Chloroacetylation (Chloroacetyl chloride, Base) D Tadalafil (Final Product) C->D Aminolysis & Cyclization (Methylamine)

Synthetic workflow for Tadalafil production via this compound.

Experimental Protocols

Synthesis of Tadalafil from this compound

This protocol describes the final cyclization step to produce Tadalafil.

Reagents and Materials:

  • This compound

  • Aqueous methylamine (B109427) solution (e.g., 40%)

  • Solvent: Methanol (B129727) or Dimethylformamide (DMF)

  • Water (for precipitation)

  • Standard laboratory glassware and magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolve this compound in a suitable volume of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add the aqueous methylamine solution (typically 1.1 to 1.5 molar equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and maintain stirring.

  • Monitor the progress of the reaction by TLC until the this compound spot is no longer visible (approximately 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Induce precipitation of the product by slowly adding water dropwise while stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid product with cold water to remove residual impurities.

  • Dry the purified Tadalafil under vacuum. The product can be further purified by recrystallization from a solvent such as isopropanol (B130326) if required.

Hypothetical Protocol: PDE5 Inhibition Assay

While no biological data for this compound exists, the following outlines a standard protocol that would be used to determine its PDE5 inhibitory activity. This is a generalized Fluorescence Polarization (FP) assay.

PDE5_Assay_Workflow cluster_assay Workflow for PDE5 Inhibition Assay (Fluorescence Polarization) A Prepare Reagents: 1. PDE5 Enzyme Solution 2. FAM-cGMP Substrate 3. Test Compound Dilutions (e.g., this compound) B Dispense 25 µL of Test Compound Dilutions into 384-well Microplate A->B C Add 25 µL of PDE5 Enzyme Solution to each well B->C D Incubate at Room Temp (e.g., 15-30 min) C->D E Initiate Reaction: Add 25 µL of FAM-cGMP Substrate to each well D->E F Incubate at 37°C (e.g., 30-60 min) E->F G Stop Reaction: Add Stop Solution with Binding Agent F->G H Read Fluorescence Polarization (FP) on Plate Reader G->H I Data Analysis: Plot FP vs. [Inhibitor] Fit curve to determine IC50 H->I

Experimental workflow for a PDE5 inhibition assay.

Conclusion

This compound holds significant chemical importance as a pivotal intermediate in the industrial synthesis of Tadalafil. Its efficient formation and subsequent high-yield conversion are critical for producing the final, highly selective, and potent PDE5 inhibitor. While the biological significance of Tadalafil is well-established and profound, this compound itself is best understood as a crucial molecular building block, essential for the creation of a life-changing therapeutic agent. Future research could explore the biological activities of this and other synthetic intermediates to better understand the impurity profiles of both regulated and unregulated products containing Tadalafil or its analogues.

References

Methodological & Application

Application Notes and Protocols for Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil is a pivotal synthetic intermediate in the manufacturing of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4][5] Marketed as Cialis, Tadalafil is widely used for treating erectile dysfunction and pulmonary arterial hypertension. The synthesis of Tadalafil is a multi-step, stereoselective process where this compound serves as the immediate precursor to the final active pharmaceutical ingredient.

Understanding the experimental protocols for the synthesis, purification, and subsequent conversion of this compound is crucial for process optimization, impurity profiling, and ensuring the quality of the final Tadalafil product. While this compound itself is not a pharmacologically active agent for end-use, its efficient formation and high purity are essential for the industrial production of Tadalafil. This document provides detailed methodologies for the key experiments involving this compound, presents relevant quantitative data, and illustrates the associated chemical and biological pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
CAS Number 171489-59-1
Molecular Formula C₂₂H₁₉ClN₂O₅
Molecular Weight 426.85 g/mol
Appearance White Solid
Melting Point 230-232 °C
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)
Table 2: Contextual PDE5 Inhibition Data for Tadalafil and Analogs

Note: this compound is a synthetic intermediate and is not expected to have significant PDE5 inhibitory activity. The following data for the final product, Tadalafil, and its analogs are provided for context regarding the target application.

Compound Target Enzyme Activity Measurement Result Reference
Tadalafil Human PDE5 IC₅₀ ~1-2 nM
Bromine-modified Analog PDE5 IC₅₀ 60 nM
Flexible Analog 6b ((R)-isomer) Human PDE5 IC₅₀ 753 nM

| Flexible Analog 7a (Brominated, (S)-isomer) | Human PDE5 | IC₅₀ | 321 nM | |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a two-step process starting from D-tryptophan methyl ester and piperonal (B3395001).

Step 1: Pictet-Spengler Reaction to form Tetrahydro-β-carboline Intermediate

This highly stereoselective reaction forms the core structure.

  • Reagents: D-tryptophan methyl ester hydrochloride, piperonal, trifluoroacetic acid (TFA).

  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (0.1-0.2 eq) to catalyze the reaction.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

    • Purify the intermediate by recrystallization or column chromatography.

Step 2: Acylation to form this compound

The intermediate is acylated using chloroacetyl chloride.

  • Reagents: Tetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine (B128534) (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (TEA) to act as a base.

    • Cool the solution to 0-5 °C.

    • Slowly add chloroacetyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature.

    • Stir the reaction for 2-4 hours at 0-5 °C.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of Tadalafil from this compound

This final step involves an intramolecular aminolysis and cyclization.

  • Reagents: this compound, aqueous methylamine (B109427) solution (40%).

  • Solvent: Methanol or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent (e.g., methanol).

    • Add the aqueous methylamine solution.

    • Heat the mixture to 40-50 °C and stir for approximately 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 20-30 °C.

    • Induce precipitation by adding water dropwise and stir for 1 hour.

    • Further cool the mixture to 0-10 °C and stir for an additional 2 hours to maximize crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude Tadalafil by recrystallization from a solvent such as isopropanol.

Protocol 3: Analytical Characterization of this compound

HPLC and LC-MS are primary techniques for assessing purity and confirming the identity of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% trifluoroacetic acid) is common. For example, a linear gradient starting at 25% acetonitrile and increasing to 75% over 7 minutes.

    • Detection: UV detection at a suitable wavelength.

    • Purpose: To assess the purity of the synthesized this compound and monitor reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Chromatography: Use conditions similar to HPLC.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

    • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF) can provide accurate mass measurements for identity confirmation. The protonated molecule [M+H]⁺ for this compound would be observed at m/z 427.1068.

    • Purpose: To confirm the molecular weight and structure of this compound and identify any impurities.

Visualizations

G Start D-Tryptophan Methyl Ester + Piperonal Step1 Pictet-Spengler Reaction (TFA Catalyst) Start->Step1 Intermediate Tetrahydro-β-carboline Intermediate Step1->Intermediate Step2 Acylation (Chloroacetyl Chloride, TEA) Intermediate->Step2 This compound This compound Step2->this compound Step3 Aminolysis & Cyclization (Methylamine) This compound->Step3 Tadalafil Tadalafil (Final Product) Step3->Tadalafil

Caption: Synthetic workflow for Tadalafil via this compound.

G Crude Crude Synthesized This compound Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Purified this compound Purification->Pure Analysis Purity & Identity Analysis Pure->Analysis HPLC HPLC (Purity Assessment) Analysis->HPLC Quantitative LCMS LC-MS (Identity Confirmation) Analysis->LCMS Qualitative Result Characterized This compound HPLC->Result LCMS->Result

Caption: Analytical workflow for this compound characterization.

G Signal Sexual Stimulation (NO Release) GC Guanylate Cyclase (Activated) Signal->GC activates GTP GTP cGMP cGMP (Increased Levels) GTP->cGMP  catalyzed by GC Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation leads to GMP GMP (Inactive) cGMP->GMP hydrolyzed by PDE5 PDE5 Enzyme Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

References

Application Notes and Protocols for the Analytical Detection of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil is a tadalafil (B1681874) analogue that has been identified as an undeclared ingredient in various dietary supplements. As a potent phosphodiesterase type 5 (PDE5) inhibitor, its presence in unregulated products poses a significant health risk. Accurate and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices for quality control, regulatory enforcement, and research purposes.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established and validated methods for tadalafil and its analogues, offering a robust framework for the analysis of this compound.[1]

Analytical Methods Overview

A comparative overview of the most common analytical techniques for this compound detection is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[1]

ParameterHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.Separation based on volatility after derivatization, detection via mass-to-charge ratio.[2]
Selectivity Moderate; co-eluting impurities can interfere.[1]High; distinguishes compounds with the same retention time but different mass.[1]High; provides structural information through fragmentation patterns.
Sensitivity Lower (typically in the µg/mL range).Higher (typically in the ng/mL to pg/mL range).High (typically in the µg/L range).
Linearity Range Typically narrower (e.g., 60-140 µg/mL).Wide dynamic range (e.g., 5-1000 ng/mL).Wide dynamic range (e.g., 1.5-500 µg/L).
Run Time Longer (e.g., 4-11 minutes).Shorter (e.g., 1-6 minutes).Longer due to temperature programming (e.g., ~20-30 minutes).
Sample Preparation Relatively simple, often dilution and filtration.Can require more complex extraction procedures like protein precipitation or solid-phase extraction.Requires a derivatization step to increase volatility.
Instrumentation Cost Lower.Higher.Moderate to High.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is adapted from established methods for tadalafil analysis and is suitable for the quantification of this compound in bulk materials and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as 0.1% formic acid in water. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection Wavelength: 284 nm or 295 nm.

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1-20 µg/mL).

  • Sample Preparation (for dietary supplements):

    • Accurately weigh a portion of the powdered supplement.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters

The following table summarizes key validation parameters that should be established for the method.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) ≤ 2%
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Calibrate Generate Calibration Curve Working->Calibrate Sample Weigh Sample Extract Extract with Mobile Phase Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as plasma and dietary supplements.

1. Instrumentation and Chromatographic Conditions

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A typical gradient could be: 0-0.5 min, 5% B; 0.5-4.0 min, linear gradient to 95% B; 4.0-5.0 min, hold at 95% B; 5.1-6.0 min, return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2. MS/MS Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. For tadalafil, a precursor ion of m/z 390.4 is often used.

3. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

4. Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. This method is suitable for forensic and anti-doping applications.

1. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass selective detector.

  • Column: A non-polar capillary column such as an Agilent HP-5ms ((5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 10 minutes.

2. Derivatization Procedure

  • To the dried sample extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. MS Detection

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Hypothetical Quantitative Performance Data

The following table presents hypothetical performance data for the proposed GC-MS method, based on typical values for related compounds.

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 1.0 µg/L
Limit of Quantification (LOQ) 1.5 - 3.0 µg/L
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Absolute Recovery > 90%

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Start Sample Matrix (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction Start->LLE Evap Evaporation to Dryness LLE->Evap Deriv Add BSTFA + TMCS Evap->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods described in these application notes provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method should be guided by the specific analytical needs, including required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the reliability and accuracy of the results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloropretadalafil is a tadalafil (B1681874) analogue and a key synthetic intermediate in the manufacturing of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound, including purity assessment and quantification in various samples.[5] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound. The method is adapted from established and validated protocols for Tadalafil and its analogues, providing a solid foundation for its implementation in research and quality control laboratories.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase). The separation is achieved based on the differential partitioning of the analyte between the liquid mobile phase and the solid stationary phase. A UV detector is used to measure the absorbance of the analyte as it elutes from the column, allowing for its quantification.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v) or Phosphate Buffer (e.g., 10 mM, pH 3.2) and Acetonitrile (50:50 v/v)
Gradient Program A gradient program is recommended for optimal separation
- 0-2 min: 20% Acetonitrile
- 2-10 min: Linear gradient to 80% Acetonitrile
- 10-12 min: Hold at 80% Acetonitrile
- 12-15 min: Return to 20% Acetonitrile and equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
UV Detection Wavelength 284 nm or 295 nm
Column Temperature Ambient or controlled at 25°C

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the initial mobile phase composition and make up to the volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-20 µg/mL).

  • Sample Preparation (for bulk powder): Accurately weigh a portion of the powder, transfer it to a suitable volumetric flask, and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria (Typical)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range (e.g., 60-140 µg/mL for Tadalafil).
Accuracy % Recovery should be within 98-102%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Data Presentation

Table 1: System Suitability Parameters

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for replicate injections) ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Sample Powder Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify This compound Integrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the qualitative and quantitative analysis of Chloropretadalafil, a synthetic analog of tadalafil (B1681874), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound, this protocol is adapted from established GC-MS methods for tadalafil and other related phosphodiesterase type 5 (PDE5) inhibitors.[1]

The successful analysis of large, polar molecules like this compound by GC-MS often requires a derivatization step to enhance their volatility and thermal stability.[1][2] This application note outlines a comprehensive workflow, including sample preparation, a recommended derivatization procedure, and optimized GC-MS parameters. Furthermore, a predicted mass fragmentation pathway for the derivatized analyte is discussed to aid in spectral interpretation.

Introduction

This compound is a synthetic compound structurally related to tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The detection and quantification of such analogs are critical in forensic toxicology, anti-doping analysis, and pharmaceutical research.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the separation and identification of complex organic molecules.[1] However, the low volatility of compounds like this compound necessitates a chemical modification step, known as derivatization, prior to GC analysis. This protocol proposes the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a more volatile trimethylsilyl (B98337) (TMS) derivative of this compound.

Experimental Protocols

Sample Preparation (from a complex matrix, e.g., plasma, urine)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Internal Standard Addition: To 1 mL of the sample matrix, add an appropriate internal standard (e.g., protriptyline (B1194169) for tadalafil analysis, which can be adapted here).

  • pH Adjustment: Adjust the pH of the sample to approximately 9-10 using a suitable buffer.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Derivatization:

    • Reconstitute the dried extract in 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

    • Tightly cap the vial and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.

    • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis and may require optimization for your specific instrumentation.

ParameterValueReference
Gas Chromatograph
ColumnAgilent HP-5ms ((5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.50 µm film thickness
Carrier GasHelium
Flow Rate2 mL/min (Constant Flow Mode)
Injection ModeSplitless
Injection Volume1.0 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 150°C, hold for 1.0 min, ramp to 300°C at 10°C/min, and hold for 15.0 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range50 - 600 amu
Solvent Delay5.0 min

Quantitative Data

ParameterTadalafil (Adapted for this compound)Reference
Linearity Range2.00 - 500.0 µg/L
Correlation Coefficient (r²)> 0.991
Limit of Detection (LOD)~0.70 µg/L
Limit of Quantitation (LOQ)~2.00 µg/L
Intra-day Precision (%RSD)< 8.4%
Inter-day Precision (%RSD)< 11.2%
Intra-day Accuracy-10.5% to 8.5%
Inter-day Accuracy-4.2% to 4.5%
Absolute Recovery92.1% to 98.9%

Mass Spectral Interpretation

Electron ionization of the TMS-derivatized this compound molecule is expected to produce a characteristic fragmentation pattern. The interpretation of this fragmentation is key to the confident identification of the analyte. The mass spectrum of this compound has been reported to show a molecular ion [M+] at m/z 426. Key fragment ions for other PDE5 inhibitors like tadalafil include m/z 262 and 204.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Matrix (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is ph_adjust Adjust pH to 9-10 add_is->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle centrifuge Centrifuge lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute and Derivatize (BSTFA + 1% TMCS, 70°C, 30 min) evaporate->reconstitute injection Inject 1 µL into GC-MS reconstitute->injection separation Chromatographic Separation (HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-600) ionization->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Extract Mass Spectrum chromatogram->mass_spectrum identification Identify this compound (Retention Time & Fragmentation) mass_spectrum->identification quantification Quantify using Internal Standard identification->quantification

GC-MS Analysis Workflow for this compound.
Signaling Pathway of PDE5 Inhibition

This compound is an analog of tadalafil, a PDE5 inhibitor. The following diagram illustrates the general mechanism of action for PDE5 inhibitors.

pde5_pathway cluster_stimulation Sexual Stimulation cluster_cellular_response Cellular Response cluster_inhibition Inhibition NO_release Nitric Oxide (NO) Release GC Guanylate Cyclase (GC) NO_release->GC activates cGMP cGMP GC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 hydrolyzes relaxation Smooth Muscle Relaxation (Vasodilation) PKG->relaxation GMP GMP (inactive) PDE5->GMP This compound This compound (PDE5 Inhibitor) This compound->PDE5 inhibits

Mechanism of Action of PDE5 Inhibitors.

References

Application Notes and Protocols for Preclinical Research of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chloropretadalafil is a precursor in the synthesis of Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] As such, dedicated preclinical research on this compound is limited. The following application notes and protocols are based on established animal models and methodologies used for the research and development of Tadalafil and other PDE5 inhibitors. These protocols should be adapted and validated specifically for this compound.

Introduction

This compound, as a key intermediate in the synthesis of Tadalafil, warrants preclinical evaluation to understand its potential pharmacological and toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of animal models for this compound research, with a focus on erectile dysfunction (ED), the primary indication for Tadalafil. The protocols outlined below are designed to assess the efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

Recommended Animal Models

The selection of an appropriate animal model is crucial for obtaining meaningful and translatable preclinical data. Rodent models are widely used in the initial stages of drug development due to their cost-effectiveness, well-characterized physiology, and the availability of established disease models.[2][3]

Rodent Models for Efficacy Assessment
  • Streptozotocin (STZ)-Induced Diabetic Rats: This is a well-established model for studying diabetic erectile dysfunction.[4] Diabetes induced by STZ leads to endothelial dysfunction and neuropathy, mimicking the pathophysiology of ED in diabetic patients.

  • Aged Rats: Aging is a significant risk factor for ED. Aged rats (e.g., 18 months old) naturally exhibit decreased erectile function, providing a relevant model to study age-associated ED.[5]

  • Chronic Unpredictable Mild Stress (CUMS)-Induced Rats: This model is suitable for investigating psychogenic erectile dysfunction. CUMS induces a state of depression and anhedonia in rats, which is associated with poor sexual function.

Animal Models for Pharmacokinetic and Toxicological Studies
  • Healthy Young Adult Rodents (Rats and Mice): These are standard models for initial pharmacokinetic (PK) and toxicology studies. Data from these models help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

  • Non-Rodent Species (e.g., Beagle Dogs): A non-rodent species is typically required for more comprehensive PK and toxicology assessments before moving to clinical trials. Beagle dogs are a commonly used non-rodent model in pharmaceutical research.

Experimental Protocols

Efficacy Studies in a Rat Model of Diabetic Erectile Dysfunction

This protocol describes the induction of diabetes and the subsequent assessment of erectile function.

3.1.1. Induction of Diabetes

  • Animals: Male Sprague-Dawley rats (8 weeks old).

  • Procedure:

    • Administer a single intraperitoneal injection of Streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in 0.1 M citrate (B86180) buffer (pH 4.5).

    • Monitor blood glucose levels 72 hours post-injection. Rats with blood glucose levels above 300 mg/dL are considered diabetic.

    • Allow 8 weeks for the development of diabetic complications, including ED.

3.1.2. Assessment of Erectile Function

  • Endpoint: Measurement of Intracavernosal Pressure (ICP).

  • Procedure:

    • Anesthetize the rats (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

    • Expose the cavernous nerve through a midline abdominal incision.

    • Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.

    • Stimulate the cavernous nerve electrically (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).

    • Record the maximal ICP and calculate the ratio of ICP to mean arterial pressure (MAP) to normalize for systemic blood pressure changes.

Behavioral Studies in a Rat Model of Psychogenic Erectile Dysfunction

This protocol details the induction of stress and the evaluation of sexual behavior.

3.2.1. Chronic Unpredictable Mild Stress (CUMS) Protocol

  • Animals: Adult male rats.

  • Procedure:

    • Subject the rats to a series of mild, unpredictable stressors for 6 weeks.

    • Stressors may include: water deprivation, food deprivation, stroboscopic lightning, white noise, cage tilting, and housing with unfamiliar rats.

3.2.2. Sexual Behavior Test

  • Procedure:

    • Screen male rats for good erectile function using an apomorphine (B128758) test.

    • Introduce a sexually receptive female rat (in estrus, confirmed by vaginal smear) into the male's cage.

    • Record the following parameters over a 30-minute observation period:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Number of mounts.

      • Intromission Frequency (IF): Number of intromissions.

      • Intromission Ratio (IR): IF / (MF + IF).

Pharmacokinetic Studies in Rats

This protocol outlines the procedures for determining the pharmacokinetic profile of a compound.

  • Animals: Healthy male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound (this compound) via intravenous (i.v.) and oral (p.o.) routes to different groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Erectile Function in Diabetic Rats

Treatment GroupDose (mg/kg)Max ICP (mmHg)MAP (mmHg)ICP/MAP Ratio
Normal ControlVehicle
Diabetic ControlVehicle
This compoundLow Dose
This compoundHigh Dose
Tadalafil (Positive Control)X mg/kg

Table 2: Effect of this compound on Sexual Behavior in CUMS-Induced Rats

Treatment GroupDose (mg/kg)Mount Latency (s)Intromission Latency (s)Ejaculation Latency (s)Intromission FrequencyIntromission Ratio
Normal ControlVehicle
CUMS ModelVehicle
This compoundLow Dose
This compoundHigh Dose
Tadalafil (Positive Control)X mg/kg

Table 3: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)
Intravenous
Oral

Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Hydrolysis Erection Erection Smooth_Muscle_Relaxation->Erection GMP GMP (Inactive) PDE5->GMP This compound This compound (as Tadalafil) This compound->PDE5 Inhibition

Caption: Mechanism of action of PDE5 inhibitors in promoting erection.

Experimental Workflow for Efficacy Studies

Efficacy_Workflow Animal_Model Select Animal Model (e.g., STZ-Diabetic Rat) Disease_Induction Induce Disease (e.g., STZ Injection) Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups Disease_Induction->Treatment_Groups Drug_Administration Administer this compound or Vehicle Treatment_Groups->Drug_Administration Efficacy_Assessment Assess Efficacy (e.g., ICP Measurement) Drug_Administration->Efficacy_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis

Caption: General workflow for preclinical efficacy assessment.

Logical Relationship for Go/No-Go Decision

Go_NoGo_Decision Efficacy Significant Efficacy? Safety Acceptable Safety Profile? Efficacy->Safety Yes NoGo No-Go Decision: Terminate or Redesign Efficacy->NoGo No PK Favorable PK Profile? Safety->PK Yes Safety->NoGo No Go Go Decision: Proceed to next phase PK->Go Yes PK->NoGo No

Caption: Decision tree for advancing a drug candidate.

References

Application Notes and Protocols for the Synthesis of Tadalafil Utilizing Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a widely recognized therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[1] Its synthesis is a multi-step process where the formation and subsequent reaction of the key intermediate, Chloropretadalafil, are pivotal.[1] this compound serves as the immediate precursor to the final cyclization step that yields Tadalafil.[1] This document provides detailed application notes and protocols for the synthesis of Tadalafil from its precursors, with a focus on the role of this compound.

Synthetic Pathway Overview

The most common and stereoselective synthesis of Tadalafil is a three-stage process.[1] The overall workflow is as follows:

  • Pictet-Spengler Reaction: This initial step involves the reaction between D-tryptophan methyl ester and piperonal (B3395001) to form the core tetrahydro-β-carboline structure.[1] This reaction typically produces a mixture of cis and trans diastereomers.

  • Chloroacetylation: The desired cis-isomer from the Pictet-Spengler reaction is isolated and then acylated with chloroacetyl chloride to form this compound.

  • Aminolysis and Cyclization: The final stage involves the reaction of this compound with methylamine (B109427), which leads to the formation of the diketopiperazine ring, yielding the final product, Tadalafil.

Experimental Protocols

Stage 1: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Tetrahydro-β-carboline intermediate)

  • Reagents: D-tryptophan methyl ester, Piperonal, Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (CH₂Cl₂) or Nitromethane

  • Procedure:

    • Dissolve D-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in the chosen solvent.

    • Add a catalytic amount of trifluoroacetic acid (0.1-0.2 eq).

    • Stir the mixture at room temperature for approximately 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product to separate the desired cis-isomer from the trans-isomer, typically through crystallization or column chromatography.

Stage 2: Synthesis of this compound (Chloroacetylation)

  • Reagents: (1R,3R)-tetrahydro-β-carboline intermediate, Chloroacetyl chloride (1.5 equiv.), Triethylamine (3 equiv.)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride, maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture for approximately 2 hours.

    • Monitor the reaction by TLC.

    • After completion, perform a work-up by washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Stage 3: Synthesis of Tadalafil (Aminolysis and Cyclization)

  • Reagents: this compound, Aqueous methylamine solution (40%)

  • Solvent: Methanol or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the aqueous methylamine solution.

    • Heat the mixture to 40-50 °C and stir for approximately 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 20-30 °C.

    • Induce precipitation by adding water dropwise and stir for 1 hour.

    • Further cool the mixture to 0-10 °C and stir for an additional 2 hours to maximize crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude Tadalafil can be purified by recrystallization from a solvent such as isopropanol.

Data Presentation

Table 1: Summary of Reaction Parameters for Tadalafil Synthesis

StageKey ReagentsSolventReaction TimeReported YieldIsomer Ratio (cis:trans)
1. Pictet-Spengler Reaction D-tryptophan methyl ester, Piperonal, TFADichloromethane or Nitromethane~4 hours~94% (mixture of isomers)Typically 3:2
2. Chloroacetylation Tetrahydro-β-carboline, Chloroacetyl chloride, TriethylamineDichloromethane~2 hours--
3. Aminolysis & Cyclization This compound, Aqueous methylamineMethanol or DMF~2 hours--

Visualizations

Tadalafil_Synthesis_Workflow cluster_0 Stage 1: Pictet-Spengler Reaction cluster_1 Stage 2: Chloroacetylation cluster_2 Stage 3: Aminolysis & Cyclization D-Tryptophan\nMethyl Ester D-Tryptophan Methyl Ester Tetrahydro-β-carboline\n(cis/trans mixture) Tetrahydro-β-carboline (cis/trans mixture) D-Tryptophan\nMethyl Ester->Tetrahydro-β-carboline\n(cis/trans mixture) + Piperonal + TFA Tetrahydro-β-carboline\n(cis-isomer) Tetrahydro-β-carboline (cis-isomer) Tetrahydro-β-carboline\n(cis/trans mixture)->Tetrahydro-β-carboline\n(cis-isomer) Purification This compound This compound Tetrahydro-β-carboline\n(cis-isomer)->this compound + Chloroacetyl Chloride + Triethylamine Tadalafil Tadalafil This compound->Tadalafil + Methylamine

Caption: Synthetic workflow for the production of Tadalafil via this compound.

PDE5_Inhibition_Pathway cluster_NO_Signal Nitric Oxide Signaling cluster_Muscle_Relaxation Smooth Muscle Effect cluster_PDE5_Action PDE5 Regulation Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates 5GMP 5'-GMP (inactive) cGMP->5GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation PDE5 PDE5 PDE5->cGMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

References

Application Notes & Protocols: Quality Control Standards for Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chloropretadalafil is a critical synthetic intermediate in the manufacturing of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4] The quality of this compound directly impacts the purity and safety of the final Tadalafil active pharmaceutical ingredient (API). Therefore, stringent quality control is essential. This document provides a comprehensive overview of the quality control standards, analytical methodologies, and acceptance criteria for this compound, based on established methods for Tadalafil and its analogues. Given its role as an intermediate and potential impurity, its presence in the final Tadalafil product must be strictly controlled.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Molecular Formula C₂₂H₁₉ClN₂O₅
Molecular Weight 426.85 g/mol
CAS Number 171489-59-1
Appearance White Solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques for the quality control of this compound. These methods are employed for identification, assay (purity), and impurity profiling.

Workflow for this compound Quality Control

cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting RawMaterial This compound Raw Material StandardPrep Prepare Reference Standard Solution RawMaterial->StandardPrep SamplePrep Prepare Sample Solution RawMaterial->SamplePrep Other Other Tests (e.g., LOD, ROI) RawMaterial->Other Identification Identification (HPLC/UPLC-MS/MS) StandardPrep->Identification Assay Assay/Purity (HPLC) StandardPrep->Assay SamplePrep->Identification SamplePrep->Assay Impurity Impurity Profiling (HPLC/UPLC-MS/MS) SamplePrep->Impurity DataAnalysis Analyze Data vs. Specifications Identification->DataAnalysis Assay->DataAnalysis Impurity->DataAnalysis Other->DataAnalysis COA Generate Certificate of Analysis (COA) DataAnalysis->COA

Caption: General workflow for the quality control of this compound raw material.

Detailed Experimental Protocols

The following protocols are based on established and validated methods for Tadalafil and its analogues and can be adapted for this compound.

  • Principle: The retention time of the principal peak in the chromatogram of the sample preparation should match that of the standard preparation.

  • Protocol:

    • Standard Preparation: Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a solution with a concentration of 100 µg/mL.

    • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard preparation.

    • Chromatographic System:

      • Column: Zorbax Eclipse XDB-C8 or equivalent reversed-phase column.

      • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection Wavelength: 295 nm.

      • Column Temperature: Ambient.

    • Procedure: Inject the standard and sample preparations into the chromatograph and record the chromatograms.

    • Acceptance Criteria: The retention time of the major peak in the sample chromatogram corresponds to that of the standard chromatogram.

  • Principle: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Protocol:

    • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 100 µg/mL.

    • Chromatographic System: Use the same system as for the identification test.

    • Procedure: Inject the sample preparation into the chromatograph, record the chromatogram, and integrate the areas of all the peaks.

    • Calculation:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

    • Acceptance Criteria: Purity should be not less than 98.0%.

  • Principle: UPLC-MS/MS provides high selectivity and sensitivity for the detection and quantification of potential impurities.

  • Protocol:

    • Standard and Sample Preparation: Prepare stock solutions of the this compound reference standard and any known impurity standards. Prepare the sample solution by accurately weighing and dissolving the this compound sample in a suitable solvent.

    • UPLC System:

      • Column: A suitable reversed-phase UPLC column.

      • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 0.7 mL/min.

    • MS/MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific impurities.

    • Procedure: Inject the sample solution and identify impurities by their retention times and mass-to-charge ratios, comparing them to known impurity standards. Quantify impurities based on their peak areas relative to the this compound peak or a suitable internal standard.

    • Acceptance Criteria:

      • Individual known impurity: ≤ 0.15%

      • Individual unknown impurity: ≤ 0.10%

      • Total impurities: ≤ 1.0%

Analytical Method Validation Workflow

cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Method Implementation Develop Develop Analytical Method (e.g., HPLC, UPLC-MS/MS) Specificity Specificity Develop->Specificity Accuracy Accuracy Develop->Accuracy Precision Precision (Repeatability & Intermediate) Develop->Precision LOD Limit of Detection (LOD) Develop->LOD LOQ Limit of Quantification (LOQ) Develop->LOQ Robustness Robustness Develop->Robustness Lineality Lineality Develop->Lineality Implement Implement Validated Method for Routine QC Specificity->Implement Linearity Linearity Accuracy->Implement Precision->Implement LOD->Implement LOQ->Implement Robustness->Implement Lineality->Implement

Caption: Logical flow of an analytical method validation process.

Summary of Quality Control Specifications

The following table summarizes the recommended quality control tests and acceptance criteria for this compound.

TestMethodAcceptance Criteria
Appearance VisualWhite Solid
Identification HPLCThe retention time of the sample peak corresponds to that of the reference standard.
Assay (Purity) HPLC≥ 98.0%
Impurities HPLC / UPLC-MS/MSIndividual known impurity: ≤ 0.15%Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 1.0%
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Heavy Metals Colorimetric≤ 20 ppm
Residual Solvents GC-HSMeets the requirements of USP <467> or ICH Q3C.

Comparison of Analytical Techniques

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities can interfere.High; distinguishes compounds with the same retention time but different mass.
Sensitivity Lower (typically µg/mL range).Higher (typically ng/mL to pg/mL range).
Run Time Longer (e.g., 4-11 minutes).Shorter (e.g., 1-6 minutes).

Conclusion

The quality control of this compound is paramount to ensuring the quality and safety of Tadalafil. The analytical methods and specifications outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals. Adherence to these standards, including the use of certified reference materials and validated analytical methods, is essential for the consistent production of high-quality Tadalafil.

References

Application Notes and Protocols for the Spectroscopic Analysis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used for the analysis of Chloropretadalafil, a key intermediate in the synthesis of Tadalafil. The following protocols are based on established analytical methods for Tadalafil and its analogues, offering a robust framework for quality control, stability studies, and research purposes.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a fundamental technique for the separation, identification, and quantification of this compound. This method is widely used for purity assessment and assay of the compound in bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary

ParameterValueReference
Detection Wavelength (λmax) 284 nm[1]

Experimental Protocol

a. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water (v/v) is commonly used for optimal separation.[1]

    • A typical gradient program:

      • 0-2 min: 20% Acetonitrile

      • 2-10 min: Linear gradient to 80% Acetonitrile

      • 10-12 min: Hold at 80% Acetonitrile

      • 12-15 min: Return to 20% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 - 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 284 nm.[1]

c. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-20 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the structural elucidation and confirmation of this compound.

Quantitative Data Summary

ParameterValue (m/z)Reference
Molecular Ion [M+] 426 (observed in GC-MS)
Protonated Molecule [M+H]⁺ Not explicitly stated for this compound, but a related analog shows a similar pattern.
Characteristic Fragment Ions 169, 204, 289, 349

Experimental Protocol (GC-MS)

a. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

b. Chromatographic and Mass Spectrometric Conditions (based on a similar analog):

  • GC Column: Agilent HP-5ms (30 m x 0.25 mm, 0.50 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 75 °C (hold for 1 min), ramp at 12 °C/min to 325 °C (hold for 15 min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: 50-550 amu.

c. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., acetonitrile).

  • If necessary, derivatization may be employed to increase volatility.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Quantitative Data Summary

Wavenumber (cm⁻¹)AssignmentReference
~3400N–H stretching
~1745Ester C=O stretching
~1665Amide C=O stretching
~1490Aromatic C=C stretching
~1240C–O antisymmetric stretching
~1040C–O symmetric stretching

Experimental Protocol

a. Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

b. Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

c. Data Acquisition:

  • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Perform background correction using a spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol and Recommendations

a. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

b. Sample Preparation:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

c. Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

d. Data Interpretation:

  • The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • The ¹³C NMR spectrum will indicate the number of non-equivalent carbons and their chemical environment.

  • Due to the lack of readily available experimental data, it is recommended to use NMR prediction software as a preliminary tool to estimate the chemical shifts and coupling constants for this compound. These predicted spectra can then be compared with experimentally acquired data for verification.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_output Results Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration FTIR FT-IR Dissolution->FTIR NMR NMR Dissolution->NMR HPLC_UV HPLC-UV Filtration->HPLC_UV MS GC-MS / LC-MS Filtration->MS Chromatogram Chromatogram Analysis (Retention Time, Peak Area) HPLC_UV->Chromatogram Mass_Spectrum Mass Spectrum Analysis (m/z, Fragmentation Pattern) MS->Mass_Spectrum IR_Spectrum IR Spectrum Analysis (Functional Group Identification) FTIR->IR_Spectrum NMR_Spectrum NMR Spectrum Analysis (Structural Elucidation) NMR->NMR_Spectrum Purity Purity Assessment Chromatogram->Purity Quantification Quantification Chromatogram->Quantification Structure_Confirmation Structure Confirmation Mass_Spectrum->Structure_Confirmation IR_Spectrum->Structure_Confirmation NMR_Spectrum->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis of this compound.

Data_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained This compound This compound HPLC HPLC This compound->HPLC MS Mass Spectrometry This compound->MS FTIR FT-IR This compound->FTIR NMR NMR This compound->NMR Purity Purity & Quantification HPLC->Purity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Structure Detailed Molecular Structure NMR->Molecular_Structure

Caption: Relationship between Analytical Techniques and Information Obtained.

References

Preparation of Chloropretadalafil Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil, with the chemical name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, is a critical intermediate in the synthesis of Tadalafil (B1681874), a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] As with any active pharmaceutical ingredient (API) development, the use of a well-characterized reference standard is paramount for accurate quantification, impurity profiling, and ensuring the quality and consistency of the final drug product. This document provides detailed application notes and protocols for the preparation, purification, and characterization of a this compound reference standard.

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. The purity and identity of the reference standard are critical for the accuracy and reliability of analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][4]

PropertyValue
Molecular Formula C₂₂H₁₉ClN₂O₅
Molecular Weight 426.85 g/mol
CAS Number 171489-59-1
Appearance White to light yellow solid/powder
Solubility Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in Ethanol (0.1-1 mg/ml)
Melting Point 230-232 °C

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a two-step process involving a Pictet-Spengler reaction followed by an acylation step. The subsequent purification is crucial to achieve the high purity required for a reference standard.

Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification D-Tryptophan Methyl Ester D-Tryptophan Methyl Ester Pictet-Spengler Reaction Pictet-Spengler Reaction D-Tryptophan Methyl Ester->Pictet-Spengler Reaction Piperonal (B3395001) Piperonal Piperonal->Pictet-Spengler Reaction Tetrahydro-β-carboline Intermediate Tetrahydro-β-carboline Intermediate Pictet-Spengler Reaction->Tetrahydro-β-carboline Intermediate Acylation Acylation Tetrahydro-β-carboline Intermediate->Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation Crude this compound Crude this compound Acylation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography Purified this compound Purified this compound Column Chromatography->Purified this compound

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Pictet-Spengler Reaction

  • Suspend D-tryptophan methyl ester hydrochloride and piperonal in dichloromethane (B109758) (CH₂Cl₂).

  • Add trifluoroacetic acid as a catalyst.

  • Reflux the mixture for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the precipitated product by filtration.

  • The desired cis-isomer can be separated from the trans-isomer through crystallization or column chromatography.

Step 2: Acylation (Chloroacetylation)

  • Dissolve the purified (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for approximately 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction and perform a suitable work-up to isolate the crude this compound.

Experimental Protocol: Purification

Recrystallization

  • Dissolve the crude this compound in a suitable solvent system, such as ethanol/water.

  • Heat the solution to dissolve the solid completely.

  • Allow the solution to cool slowly to induce crystallization.

  • Further cool the mixture to 0-10 °C to maximize the yield.

  • Collect the purified crystals by filtration, wash with a cold solvent, and dry under a vacuum.

Column Chromatography

For higher purity, column chromatography can be employed using a silica (B1680970) gel stationary phase and an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane.

Characterization and Quality Control

A comprehensive characterization is essential to qualify this compound as a reference standard. The following analytical techniques are recommended.

Analytical Workflow

Purified this compound Purified this compound Characterization Characterization Purified this compound->Characterization HPLC HPLC Characterization->HPLC Purity Assay GC-MS GC-MS Characterization->GC-MS Impurity Profile NMR NMR Characterization->NMR Structural Elucidation FT-IR FT-IR Characterization->FT-IR Functional Groups Reference Standard Reference Standard HPLC->Reference Standard GC-MS->Reference Standard NMR->Reference Standard FT-IR->Reference Standard

Caption: Analytical Workflow for Characterization of this compound.

Recommended Analytical Methods and Acceptance Criteria

The following table summarizes the recommended analytical methods and suggested acceptance criteria for qualifying the this compound reference standard.

Analytical TechniquePurposeRecommended ParametersAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: Phosphate (B84403) buffer (pH 3.2) and acetonitrile (B52724) (50:50 v/v); Detection: UV at 295 nmPurity ≥ 98.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and impurity profilingColumn: HP-5ms ((5%-Phenyl)-methylpolysiloxane); Derivatization may be required to increase volatilityConforms to the expected mass spectrum and fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and elucidation¹H NMR and ¹³C NMRSpectrum conforms to the established structure of this compound
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groupsKBr pellet or other suitable methodThe infrared spectrum should exhibit all major absorption bands characteristic of this compound's functional groups
Detailed Protocol: RP-HPLC-UV Method for Purity Assessment

This protocol is adapted from established methods for the analysis of tadalafil and its analogues.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Isocratic HPLC system with a UV-Vis detector.

    • Column: Inertsil C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 295 nm.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the purified this compound in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish linearity (e.g., 10-150 µg/mL).

  • Analysis:

    • Inject the working standard solutions and the sample solution into the HPLC system.

    • Calculate the purity based on the area percentage of the main peak.

Tadalafil Synthesis and Mechanism of Action

This compound serves as the penultimate intermediate in a common synthetic route to Tadalafil. The final step involves the cyclization of this compound with methylamine (B109427) to form the diketopiperazine ring of the Tadalafil molecule.

cluster_pathway Tadalafil Synthesis and Action This compound This compound Cyclization Cyclization This compound->Cyclization Methylamine Methylamine Methylamine->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil PDE5 PDE5 Tadalafil->PDE5 Inhibits Increased cGMP Increased cGMP Tadalafil->Increased cGMP cGMP cGMP PDE5->cGMP Degrades Inhibition Inhibition Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP->Smooth Muscle Relaxation

Caption: Synthesis of Tadalafil from this compound and Mechanism of Action.

Conclusion

The preparation of a high-purity this compound reference standard is a critical step in the development and quality control of Tadalafil. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and analytical characterization of this compound. Adherence to these methodologies will ensure the availability of a reliable reference standard, thereby supporting accurate and reproducible analytical results in research and pharmaceutical manufacturing.

References

Troubleshooting & Optimization

Navigating Chloropretadalafil Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Chloropretadalafil, a key intermediate in the production of Tadalafil. The information is designed to assist researchers in optimizing their synthetic yields and overcoming experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary stages of this compound synthesis: the Pictet-Spengler reaction and the subsequent chloroacetylation.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction forms the critical tetrahydro-β-carboline core. The primary challenge in this step is achieving a high diastereoselectivity for the desired cis-isomer.

Issue 1: Low Yield of the Tetrahydro-β-carboline Intermediate

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting materials (D-tryptophan methyl ester and piperonal) are not fully consumed, consider extending the reaction time or moderately increasing the temperature.
Suboptimal Catalyst The choice of acid catalyst significantly impacts the reaction rate and yield. While strong acids like trifluoroacetic acid (TFA) can be used, weaker acids like benzoic acid have been shown to improve stereoselectivity.[1][2] Experiment with different acid catalysts to find the optimal balance for your specific conditions.
Moisture in Reagents or Solvents The presence of water can interfere with the reaction. Ensure that all solvents are anhydrous and that reagents are properly dried before use.

Issue 2: Poor cis:trans Diastereoselectivity

Potential Cause Recommended Solution
Inappropriate Solvent Choice The solvent plays a crucial role in determining the ratio of cis to trans isomers.[1] Solvents like nitromethane (B149229) and acetonitrile (B52724) have been reported to provide a very high cis:trans ratio (up to 99:1).[1] Refer to the data in Table 1 for a comparison of solvent effects.
Thermodynamic vs. Kinetic Control Strong acidic conditions generally favor the formation of the cis-isomer.[1] The reaction can be run under conditions that favor the crystallization of the desired cis-hydrochloride salt, thus driving the equilibrium towards the desired product.
Epimerization The trans-isomer can potentially be converted to the more stable cis-isomer under acidic conditions through a process of epimerization.
Chloroacetylation Troubleshooting

This step involves the acylation of the tetrahydro-β-carboline intermediate with chloroacetyl chloride to yield this compound.

Issue 3: Low Yield of this compound

Potential Cause Recommended Solution
Decomposition of Chloroacetyl Chloride Chloroacetyl chloride is moisture-sensitive. Use a fresh bottle or a recently opened one, and handle it under anhydrous conditions.
Incorrect Temperature This reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. Ensure that the reaction temperature is carefully controlled throughout the addition of chloroacetyl chloride.
Inadequate Base A base, such as triethylamine (B128534), is used to neutralize the HCl generated during the reaction. Ensure that a sufficient molar equivalent of the base is used.

Issue 4: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Carryover of trans-isomer If the separation of the cis and trans isomers after the Pictet-Spengler reaction was incomplete, the trans-isomer will also be acylated, leading to an impurity in the final product. Optimize the purification of the intermediate.
Side Reactions Over-acylation or other side reactions can occur if the reaction conditions are not optimal. Monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of byproducts.
Degradation of this compound This compound can degrade under certain conditions. Avoid exposure to strong acids, bases, oxidizing agents, and light during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Pictet-Spengler reaction?

The acid catalyst is essential for the formation of the iminium ion intermediate from the reaction of D-tryptophan methyl ester and piperonal (B3395001). This intermediate then undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring. The choice of acid can also influence the stereoselectivity of the reaction.

Q2: How can I effectively separate the cis and trans isomers of the tetrahydro-β-carboline intermediate?

The separation is typically achieved through crystallization. The hydrochloride salt of the cis-isomer often has different solubility properties compared to the trans-isomer, allowing for its selective precipitation from the reaction mixture. Column chromatography can also be employed for more challenging separations.

Q3: What analytical techniques are recommended for monitoring the synthesis of this compound?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the Pictet-Spengler and chloroacetylation reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for assessing the purity of the intermediates and the final product, as well as for identifying any impurities.

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes. Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Strong acids like TFA are also highly corrosive. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Quantitative Data Summary

The following tables summarize the reported yields and diastereoselectivity for the key steps in this compound synthesis under various conditions.

Table 1: Effect of Solvent and Catalyst on the Pictet-Spengler Reaction

SolventCatalystTemperature (°C)Time (h)Yield (%)cis:trans Ratio
Acetic AcidBenzoic AcidRoom Temp168692:8
Isopropyl Alcohol-83169397:3
Methanol-65197146:54
Ethanol-78207588:12
n-Butanol-11838295:5
Nitromethane-10149499:1
Acetonitrile-8189199:1

Data adapted from Shi et al., Tetrahedron: Asymmetry, 2008.

Table 2: Yields of Subsequent Reaction Steps

Reaction StepReagentsSolventYield (%)
ChloroacetylationChloroacetyl chloride, TriethylamineDichloromethane92
Cyclization to TadalafilMethylamineDimethylformamide95

Data adapted from a stereoselective synthesis report.

Experimental Protocols

Protocol 1: Synthesis of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (cis-isomer)
  • Suspend D-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1 equivalent) in nitromethane.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, the hydrochloride salt of the cis-isomer, will precipitate out of the solution.

  • Collect the solid by filtration and wash with a cold solvent.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound
  • Dissolve the dried cis-tetrahydro-β-carboline intermediate (1 equivalent) from the previous step in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (3 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.5 equivalents) dropwise, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

SynthesisWorkflow D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydrocarboline (1R,3R)-Tetrahydro- β-carboline Intermediate (cis-isomer) Pictet_Spengler->Tetrahydrocarboline High cis-selectivity Chloroacetylation Chloroacetylation Tetrahydrocarboline->Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetylation This compound This compound Chloroacetylation->this compound Yield: ~92%

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_PS Pictet-Spengler Reaction cluster_Chloro Chloroacetylation cluster_Solutions_PS Potential Solutions cluster_Solutions_Chloro Potential Solutions Low_Yield_PS Low Yield Sol_Incomplete_Rxn Extend reaction time/ Increase temperature Low_Yield_PS->Sol_Incomplete_Rxn Sol_Catalyst Optimize acid catalyst Low_Yield_PS->Sol_Catalyst Sol_Moisture Use anhydrous reagents/solvents Low_Yield_PS->Sol_Moisture Poor_Selectivity Poor cis:trans Ratio Poor_Selectivity->Sol_Catalyst Sol_Solvent Change solvent (e.g., MeNO2, MeCN) Poor_Selectivity->Sol_Solvent Sol_Crystallization Optimize crystallization conditions Poor_Selectivity->Sol_Crystallization Low_Yield_Chloro Low Yield Sol_Reagent_Decomp Use fresh chloroacetyl chloride Low_Yield_Chloro->Sol_Reagent_Decomp Sol_Temp_Control Maintain low temperature (0-5 °C) Low_Yield_Chloro->Sol_Temp_Control Sol_Base Ensure sufficient base Low_Yield_Chloro->Sol_Base Impurities Impurities Present Sol_Purification Improve intermediate purification Impurities->Sol_Purification Sol_Degradation Avoid harsh workup/storage conditions Impurities->Sol_Degradation

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Chloropretadalafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Chloropretadalafil.

Troubleshooting Guide: Common Impurities

This guide addresses specific issues related to common impurities encountered during the synthesis of this compound.

Issue 1: High Levels of the (1S,3R)-trans-isomer of the Tetrahydro-β-carboline Intermediate

Question: My HPLC analysis of the Pictet-Spengler reaction product shows a significant peak corresponding to the undesired trans-isomer. How can I minimize its formation?

Answer: The formation of the trans-diastereomer is a common issue in the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (B3395001). The desired product is the (1R,3R)-cis-isomer. The ratio of cis to trans isomers is highly dependent on the reaction conditions, which influence the thermodynamic and kinetic control of the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Solvent Choice The choice of solvent significantly impacts the stereoselectivity. Solvents like nitromethane (B149229) and acetonitrile (B52724) have been shown to favor the formation of the cis-isomer, with reported cis/trans ratios as high as 99:1.[1] This is attributed to the lower solubility of the cis-isomer's hydrochloride salt in these solvents, which leads to its precipitation and shifts the equilibrium towards its formation.[1]
Inappropriate Acid Catalyst While a strong acid like trifluoroacetic acid (TFA) is often used, the choice of catalyst can influence the diastereomeric ratio. Some studies suggest that milder acids, such as benzoic acid, can improve the stereoselectivity towards the cis-isomer.[1]
High Reaction Temperature Higher temperatures can favor the thermodynamically more stable trans-isomer. Performing the reaction at lower temperatures can favor the kinetically controlled formation of the cis-isomer.
Equilibration The cis and trans isomers can interconvert under acidic conditions.[2] Minimizing reaction time once the optimal yield of the cis-isomer is achieved can prevent equilibration to the trans-isomer.

Experimental Protocol: Stereoselective Pictet-Spengler Reaction

  • Reagents: D-tryptophan methyl ester hydrochloride, piperonal, nitromethane (anhydrous), trifluoroacetic acid (TFA).

  • Procedure: a. Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in anhydrous nitromethane. b. Cool the mixture in an ice bath. c. Add trifluoroacetic acid (0.1-0.2 eq) dropwise. d. Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC. e. Upon completion, the precipitated product (primarily the cis-isomer hydrochloride) is collected by filtration, washed with cold nitromethane, and dried under vacuum.

Issue 2: Presence of Dichloroacetyl Impurity

Question: I have detected an impurity with a mass corresponding to the addition of a dichloroacetyl group instead of a chloroacetyl group to the tetrahydro-β-carboline intermediate. What is the source of this impurity?

Answer: This impurity, known as Tadalafil Impurity F in some literature, arises from the presence of dichloroacetyl chloride in the chloroacetyl chloride reagent.[3] Chloroacetyl chloride is often prepared by the chlorination of acetyl chloride, a process that can lead to the formation of dichloroacetyl chloride as a byproduct.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Chloroacetyl Chloride The primary source is impure starting material.
Solution 1: Use High-Purity Reagent: Source chloroacetyl chloride from a reputable supplier and ensure it has a low content of dichloroacetyl chloride.
Solution 2: Purify Chloroacetyl Chloride: If high-purity reagent is unavailable, distillation of the chloroacetyl chloride prior to use can remove the higher-boiling dichloroacetyl chloride.
Issue 3: Observation of Unidentified Peaks in HPLC Analysis

Question: My HPLC chromatogram of crude this compound shows several unexpected peaks. How can I identify and minimize these process-related impurities?

Answer: Several other process-related impurities can form during the synthesis. Below is a summary of some known impurities with their potential origins.

Summary of Common Process-Related Impurities:

Impurity Name/TypePotential Origin
Impurity A (β-carboline acid) Unreacted starting material from an alternative synthetic route or hydrolysis of the methyl ester.
Impurity B (Dimer) Dimerization of Impurity A under certain cyclization conditions.
Impurity C (Acetyl β-carboline) Can be formed under specific reaction conditions.
Impurity E A process-related impurity formed from unreacted starting materials under acidic conditions followed by acetylation.

Troubleshooting Workflow for Unknown HPLC Impurities:

G start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mass Determine Molecular Weight lcms->mass db_search Search Literature/Databases for Known Impurities with Matching Mass mass->db_search known_impurity Known Impurity Identified db_search->known_impurity Match Found unknown_impurity Unknown Impurity db_search->unknown_impurity No Match optimize Optimize Reaction Conditions to Minimize Formation known_impurity->optimize isolate Isolate Impurity (e.g., Prep-HPLC) unknown_impurity->isolate nmr Characterize by NMR isolate->nmr propose_structure Propose Structure and Formation Pathway nmr->propose_structure propose_structure->optimize end_known Implement Control Strategy optimize->end_known end_unknown Implement Control Strategy optimize->end_unknown

Caption: Troubleshooting workflow for identifying unknown HPLC impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in the synthesis of this compound?

A1: The synthesis of this compound primarily involves two critical steps:

  • Pictet-Spengler Reaction: This reaction forms the core tetrahydro-β-carboline structure with the desired cis-stereochemistry. Controlling the diastereoselectivity in this step is crucial for the overall purity of the final product.

  • Chloroacetylation: This step involves the acylation of the secondary amine of the tetrahydro-β-carboline intermediate with chloroacetyl chloride. The quality of the chloroacetyl chloride and the reaction conditions are important to prevent the formation of related impurities.

Synthetic Workflow for this compound:

G start1 D-Tryptophan Methyl Ester pictet_spengler Pictet-Spengler Reaction (Acid Catalyst, e.g., TFA) start1->pictet_spengler start2 Piperonal start2->pictet_spengler intermediate (1R,3R)-cis- and (1S,3R)-trans- Tetrahydro-β-carboline Intermediates pictet_spengler->intermediate separation Separation/Purification (Crystallization or Chromatography) intermediate->separation cis_isomer (1R,3R)-cis-Isomer separation->cis_isomer chloroacetylation Chloroacetylation (Chloroacetyl Chloride, Base) cis_isomer->chloroacetylation This compound This compound chloroacetylation->this compound

Caption: Synthetic workflow for this compound production.

Q2: What analytical methods are recommended for purity analysis of this compound?

A2: A combination of chromatographic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely used method for routine purity testing and quantification of this compound and its impurities. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water (often with an acid modifier like formic acid).

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities. It is particularly useful for the structural elucidation of unknown peaks.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient can be from 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 284 nm.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Q3: How can I purify crude this compound?

A3: The most common method for purifying crude this compound is recrystallization . The choice of solvent is critical. A solvent system should be selected where this compound has good solubility at elevated temperatures and poor solubility at room temperature or below, while the impurities remain in solution or are insoluble at high temperatures. Common solvent systems include ethanol/water or isopropanol. Column chromatography on silica (B1680970) gel can also be used for purification, especially for removing impurities with significantly different polarities.

Logical Relationship of Impurity Formation:

G cluster_0 Sources of Impurities synthesis This compound Synthesis pictet_spengler Pictet-Spengler Reaction synthesis->pictet_spengler chloroacetylation Chloroacetylation synthesis->chloroacetylation trans_isomer trans-Isomer pictet_spengler->trans_isomer Side Reaction unreacted_intermediates Unreacted Intermediates (e.g., Impurity A) pictet_spengler->unreacted_intermediates Incomplete Reaction dichloro_impurity Dichloroacetyl Impurity (Impurity F) chloroacetylation->dichloro_impurity Impure Reagent other_impurities Other Process-Related Impurities (e.g., Impurities C, E) chloroacetylation->other_impurities Side Reactions dimer Dimer (Impurity B) unreacted_intermediates->dimer Further Reaction

Caption: Logical relationship of common impurity formation.

References

Technical Support Center: Chloropretadalafil Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of Chloropretadalafil. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the degradation of this compound is limited. Much of the information provided is based on studies of its close structural analog, Tadalafil, and is intended to serve as a predictive guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic intermediate used in the preparation of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The chemical stability of this compound is crucial during synthesis, storage, and analysis to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1] Degradation can lead to the formation of impurities with potentially different pharmacological or toxicological profiles.[1]

Q2: What are the primary suspected degradation pathways for this compound?

Based on its chemical structure and analogy to Tadalafil, the main degradation pathways for this compound are expected to be:

  • Hydrolysis: The chloroacetyl and methyl ester functional groups in this compound are susceptible to hydrolysis, which can be accelerated under acidic or basic conditions.[1]

  • Oxidation: The indole (B1671886) nucleus within the this compound structure is prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

Q3: What are the likely degradation products of this compound hydrolysis?

The primary site for hydrolysis is the chloroacetyl group on the piperidine (B6355638) nitrogen, which would likely yield pretadalafil and chloroacetic acid. Under basic conditions, the methyl ester group could also hydrolyze to form the corresponding carboxylic acid.

Troubleshooting Guide

Issue: A decrease in the peak area of this compound is observed during HPLC analysis.

This is a common indicator of degradation. The following troubleshooting workflow can help identify the cause.

G start Decrease in this compound Peak Area hydrolysis Investigate Hydrolysis (Acid & Base) start->hydrolysis Is the sample exposed to acidic or basic conditions? oxidation Investigate Oxidation start->oxidation Is the sample exposed to oxidizing agents (e.g., air, peroxides)? photolysis Investigate Photodegradation start->photolysis Is the sample exposed to light? hydrolysis->oxidation No significant degradation observed end Identify Degradation Pathway & Implement Controls hydrolysis->end Degradation products match hydrolytic pathway oxidation->photolysis No significant degradation observed oxidation->end Degradation products match oxidative pathway photolysis->end Degradation observed in light-exposed sample vs. dark control

Caption: Troubleshooting workflow for this compound degradation.

Data on Tadalafil Degradation

The following table summarizes quantitative data from forced degradation studies on Tadalafil, which can be used as a reference for predicting the stability of this compound.

Stress ConditionReagent/ParameterDuration & Temperature% Degradation of Tadalafil
Acid Hydrolysis1 N HCl15 minutes at ambient41.9%
Alkaline Hydrolysis1 N NaOHNot specified11.6%
Oxidative3-15% H₂O₂Several hours to days at room temperatureDegradation observed
ThermalDry heat40-80°C for a specified durationRelatively stable
PhotolyticUV and visible lightNot less than 1.2 million lux hoursRelatively stable

Experimental Protocols: Forced Degradation Studies

These protocols are adapted from studies on Tadalafil and can be applied to investigate the degradation of this compound.

Protocol 1: Forced Hydrolysis Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Basic Condition:

    • Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Condition:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Forced Photodegradation Study

  • Sample Preparation: Prepare two sets of this compound solutions.

  • Exposure:

    • Expose one set of samples to a light source according to ICH Q1B guidelines.

    • Keep the second set of samples in the dark as a control.

  • Analysis: After the exposure period, analyze both sets of samples by HPLC.

Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known degradation patterns of similar compounds.

G This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Pretadalafil Pretadalafil + Chloroacetic Acid (Hydrolysis of Chloroacetyl Group) Hydrolysis->Pretadalafil CarboxylicAcid Carboxylic Acid Derivative (Hydrolysis of Methyl Ester) Hydrolysis->CarboxylicAcid OxidizedIndole Oxidized Indole Derivatives Oxidation->OxidizedIndole Photodegradants Photodegradation Products Photodegradation->Photodegradants

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Solubility Issues with Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Chloropretadalafil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known solubility characteristics?

Q2: My this compound is not dissolving in my desired aqueous buffer. What are the initial troubleshooting steps?

If you are encountering solubility issues with this compound in an aqueous buffer, consider the following initial steps:

  • Sonication: Applying ultrasonic waves can help to break down particle agglomerates and increase the surface area available for solvation.

  • Gentle Heating: A modest increase in temperature can enhance the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.

Q3: What are some common techniques to enhance the solubility of poorly soluble compounds like this compound?

Several methods can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and altering the crystal habit (polymorphism). Chemical modifications involve the use of co-solvents, surfactants, complexing agents (e.g., cyclodextrins), and the formation of solid dispersions.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound.

Issue: this compound precipitates out of solution upon standing.

Possible Causes:

  • The solution is supersaturated.

  • The solvent system is not optimal for maintaining solubility.

  • Temperature fluctuations are affecting solubility.

Solutions:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. Commonly used co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

  • Surfactants: Surfactants reduce the surface tension between the solute and the solvent, thereby enhancing dissolution.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. For Tadalafil, solid dispersions with Poloxamer 188 have been shown to enhance the dissolution rate.

Issue: The dissolution rate of this compound is too slow for my experiment.

Possible Causes:

  • Large particle size of the compound.

  • Poor wettability of the solid.

Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.

    • Micronization: This process reduces the average particle diameter to the micrometer range.

    • Nanosuspension: Further reduction to the nanometer range can be achieved through techniques like high-pressure homogenization.

  • Use of Wetting Agents: Surfactants can also act as wetting agents to improve the interaction between the solid and the solvent.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Altering the polarity of the solvent system.Simple and rapid to formulate.Potential for in vivo precipitation upon dilution.
Micronization Increasing the surface area by reducing particle size.Improves dissolution rate.Does not increase equilibrium solubility.
Solid Dispersion Dispersing the drug in a hydrophilic carrier.Can significantly enhance dissolution and bioavailability.Can be physically unstable (conversion to crystalline form).
Complexation Encapsulating the drug molecule within a complexing agent (e.g., cyclodextrin).Can increase both solubility and stability.Can be expensive and may not be suitable for all molecules.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon aqueous dilution.Has shown to significantly enhance the solubility and dissolution of Tadalafil.Requires careful formulation development.

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed container.

  • Agitate the container at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at that temperature.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is based on a method used for Tadalafil and may be adapted for this compound.

  • Select a suitable hydrophilic carrier (e.g., Poloxamer 188, PVP K-30).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass is the solid dispersion.

  • Further dry the solid dispersion in a desiccator to remove any residual solvent.

  • The solid dispersion can then be sieved to obtain a uniform particle size.

Visualizations

Caption: A workflow diagram for troubleshooting this compound solubility issues.

SolubilityEnhancementMechanisms cluster_cosolvency Co-solvency cluster_micronization Particle Size Reduction cluster_solid_dispersion Solid Dispersion drug_cosolvent Drug in Co-solvent Mixture water Water water->drug_cosolvent Increases Polarity Range cosolvent Co-solvent cosolvent->drug_cosolvent large_particle Large Particle (Low Surface Area) small_particle Small Particles (High Surface Area) large_particle->small_particle Milling/Homogenization drug_carrier Drug + Carrier in Solvent solvent_evaporation Solvent Evaporation drug_carrier->solvent_evaporation dispersion Solid Dispersion (Drug in Carrier Matrix) solvent_evaporation->dispersion

Caption: Mechanisms of common solubility enhancement techniques.

References

Technical Support Center: Stabilizing Chloropretadalafil in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloropretadalafil. The information herein is designed to help you anticipate and resolve stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

Based on its structural similarity to tadalafil (B1681874) and related compounds, the primary factors affecting this compound's stability in solution are pH, oxidative stress, and exposure to light.[1][2] Hydrolysis is a significant degradation pathway due to the presence of a chloroacetyl group and a methyl ester, which are susceptible to cleavage under acidic or basic conditions.[2] The indole (B1671886) nucleus in the structure is also prone to oxidation.[2]

Q2: What are the likely degradation products of this compound?

The main degradation pathways for this compound are anticipated to be hydrolysis of the chloroacetyl group and the methyl ester.[2]

  • Hydrolysis of the Chloroacetyl Group: This would lead to the formation of "pretadalafil" (the corresponding amine) and chloroacetic acid.

  • Hydrolysis of the Methyl Ester: This would result in the formation of the corresponding carboxylic acid.

  • Oxidative Degradation: The indole nucleus is susceptible to oxidation, which could lead to a variety of oxidative degradation products.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

To enhance the stability of this compound solutions:

  • pH Control: Maintain the pH of your solution in the neutral range. Avoid strongly acidic or alkaline conditions.

  • Inert Atmosphere: To prevent oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store solutions in amber vials or otherwise protect them from direct light to minimize photolytic degradation.

  • Low Temperature: Storing solutions at refrigerated temperatures (2-8 °C) can slow down the rate of degradation.

  • Solvent Choice: Use high-purity solvents and consider the compatibility of your chosen solvent with this compound. Acetonitrile (B52724) is a commonly used solvent for related compounds.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for analyzing this compound and its degradation products. HPLC-UV is suitable for routine quantification, while UPLC-MS/MS offers higher sensitivity and specificity for identifying unknown degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of this compound potency over a short period. Hydrolysis: The solution may be too acidic or basic.Check and adjust the pH of your solution to a neutral range. Prepare fresh solutions and store them at low temperatures.
Oxidation: The solution may have been exposed to oxygen.Degas your solvent and prepare the solution under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental design.
Appearance of new peaks in the chromatogram. Degradation: New peaks likely represent degradation products.Perform a forced degradation study (see Experimental Protocols section) to systematically identify the conditions causing the new peaks. Use LC-MS to help identify the structure of the new impurities.
Inconsistent results between different batches of solution. Variability in Preparation: Inconsistent pH, solvent quality, or storage conditions.Standardize your solution preparation protocol. Ensure consistent pH, use high-purity solvents, and maintain consistent storage conditions (temperature and light exposure).
Contamination: The solvent or container may be contaminated.Use clean glassware and high-purity solvents for all experiments.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Analysis

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities can interfere.High; distinguishes compounds with the same retention time but different mass.
Sensitivity Lower (typically µg/mL range).Higher (typically ng/mL to pg/mL range).
Run Time Longer (e.g., 4-11 minutes).Shorter (e.g., 1-6 minutes).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis. Neutralize the samples with 1 N HCl before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3-15% hydrogen peroxide and keep it at room temperature. Monitor for degradation over several hours to days.

  • Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light with a total exposure of not less than 1.2 million lux hours.

3. Analysis:

  • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: RP-HPLC-UV Method for Quantification

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 295 nm.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Sample Solution: Dilute samples from the forced degradation study with the mobile phase to a suitable concentration.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Degradation Observed check_hydrolysis Investigate Hydrolysis (Acidic/Basic Conditions) start->check_hydrolysis check_oxidation Investigate Oxidation (Exposure to Air/Peroxides) start->check_oxidation check_photolysis Investigate Photolysis (Exposure to Light) start->check_photolysis identify_products Identify Degradation Products (LC-MS) check_hydrolysis->identify_products check_oxidation->identify_products check_photolysis->identify_products implement_controls Implement Preventative Measures (pH control, inert atmosphere, light protection) identify_products->implement_controls end Stability Achieved implement_controls->end

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

G Proposed Degradation Pathways of this compound This compound This compound hydrolysis Hydrolysis This compound->hydrolysis Acid/Base oxidation Oxidation This compound->oxidation O2, Peroxides photolysis Photolysis This compound->photolysis UV/Vis Light pretadalafil Pretadalafil + Chloroacetic Acid hydrolysis->pretadalafil Amide Cleavage carboxylic_acid Carboxylic Acid Derivative hydrolysis->carboxylic_acid Ester Cleavage oxidized_products Oxidized Indole Derivatives oxidation->oxidized_products photodegradants Photodegradation Products photolysis->photodegradants

Caption: Proposed degradation pathways for this compound in solution.

References

Technical Support Center: Chloropretadalafil Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloropretadalafil. The information herein is designed to address common issues encountered during the analytical detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a synthetic compound that is structurally related to Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is often considered a synthetic intermediate or a related substance in the manufacturing of Tadalafil.[2][3] Its purity and accurate detection are crucial for quality control in pharmaceutical production.

Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₁₉ClN₂O₅[3]
Molecular Weight 426.85 g/mol
CAS Number 171489-59-1
Appearance White to Pale Orange Solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml).
Theoretical Exact Mass 426.0986

Q2: Which analytical techniques are most suitable for this compound detection?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the analyte's volatility.

Comparison of Analytical Techniques

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.Separation based on volatility, detection via mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities can interfere.High; distinguishes compounds with the same retention time but different mass.High; provides structural information through fragmentation patterns.
Sensitivity Lower (typically in the µg/mL range).Higher (can reach ng/mL to pg/mL range).High, especially with selective ion monitoring.
Sample Preparation Relatively simple, often requiring only dissolution and filtration.May require protein precipitation or solid-phase extraction for complex matrices.More complex, involving extraction and chemical derivatization.

Q3: I'm observing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks in an HPLC chromatogram when analyzing this compound can stem from several sources. These include impurities from the synthesis process, degradation products, or contaminants from your analytical workflow.

  • Synthesis-Related Impurities: The synthesis of Tadalafil and its intermediates can result in process-related impurities, such as unreacted starting materials or byproducts from side reactions.

  • Degradation Products: this compound can degrade under certain conditions. Forced degradation studies on the closely related Tadalafil have shown susceptibility to acidic and alkaline hydrolysis, as well as oxidative conditions. A common degradation product of Tadalafil under acidic stress has been identified.

  • Contamination: Contaminants can be introduced from solvents, glassware, or the HPLC system itself.

The following diagram outlines a systematic approach to troubleshooting unexpected peaks.

G start Unexpected Peak(s) in HPLC Chromatogram check_blank Inject a mobile phase blank. Is the peak present? start->check_blank contaminant Source is likely system/solvent contamination. Clean system and use fresh, high-purity solvents. check_blank->contaminant Yes check_standard Analyze a fresh, certified reference standard. Is the peak present? check_blank->check_standard No impurity_in_standard Peak is an impurity in the reference standard. Consult supplier's Certificate of Analysis. check_standard->impurity_in_standard Yes sample_issue Peak originates from the sample. check_standard->sample_issue No forced_degradation Perform forced degradation studies (acid, base, peroxide). Does the peak match a known degradant? sample_issue->forced_degradation degradant Peak is a degradation product. Optimize sample storage and handling. forced_degradation->degradant Yes unknown_impurity Peak is likely a synthesis-related impurity or unknown degradant. forced_degradation->unknown_impurity No lc_ms_analysis Characterize the peak using LC-MS/MS to determine its mass and fragmentation pattern. unknown_impurity->lc_ms_analysis

Troubleshooting workflow for unexpected HPLC peaks.

Q4: My this compound peak is tailing in reverse-phase HPLC. How can I improve the peak shape?

Peak tailing for basic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.2 with a phosphate (B84403) buffer) can protonate the basic functional groups on this compound and suppress the ionization of silanol groups, thereby reducing secondary interactions.

  • Use of an Ion-Pairing Reagent: Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites on the stationary phase.

  • Column Selection: Employing a modern, high-purity, end-capped C18 or C8 column is recommended. These columns have fewer exposed silanol groups.

  • Lowering Sample Concentration: Column overload can sometimes contribute to peak tailing. Try injecting a more dilute sample.

Q5: What are the expected mass fragments for this compound in MS analysis?

For a structurally similar analogue, chloropropanoylpretadalafil, the protonated molecule was observed, and fragmentation data suggested the modification was on the piperidine (B6355638) ring. For confident identification of this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the accurate mass measurement.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Quantification of this compound

This protocol is adapted from established methods for Tadalafil analysis.

  • HPLC System: Isocratic HPLC with a UV-Vis detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and acetonitrile (B52724) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 295 nm.

  • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 60-140 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Detection of this compound in a Complex Matrix (e.g., Plasma)

This protocol is based on methods for Tadalafil analysis in biological samples.

  • LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: C18, 100 x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (55:45, v/v) with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Run Time: Approximately 1.0 minute.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor for the transition of the parent ion to a specific product ion. For Tadalafil, a known transition is m/z 390.4 → 268.3. A similar approach would be needed for this compound, starting with its protonated molecular ion.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Signaling Pathway Context

This compound is an analogue of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This is the mechanism of action for its use in treating erectile dysfunction and pulmonary hypertension. The following diagram illustrates this pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation -> Vasodilation cGMP->Relaxation GMP 5'-GMP PDE5->GMP hydrolyzes Tadalafil Tadalafil / this compound Analogue Tadalafil->PDE5 inhibits

Simplified signaling pathway of PDE5 inhibition.

References

Technical Support Center: Purification of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Chloropretadalafil. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their purification strategies to obtain high-purity this compound for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges in this compound purification.

Crystallization-Based Purification

Q1: What is a recommended solvent system for the recrystallization of crude this compound?

A suitable solvent system for the recrystallization of this compound is a mixture of ethanol (B145695) and water.[1] The ideal solvent should dissolve this compound at elevated temperatures but have low solubility at room temperature to ensure good recovery.[2]

Q2: I am observing oiling out instead of crystallization. What could be the cause and how can I fix it?

Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This can be due to a high concentration of impurities or a solvent system in which the compound is highly soluble even at lower temperatures.

Troubleshooting Steps:

  • Reduce the rate of cooling: Slow, gradual cooling can promote the formation of crystals over oil.[3]

  • Add a co-solvent: Introduce a co-solvent in which this compound is less soluble to reduce the overall solubility.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed the solution: Add a small crystal of pure this compound to induce crystallization.[4]

Q3: My recrystallization yield is very low. What are the potential reasons and how can I improve it?

Low yield can result from several factors during the crystallization process.

Troubleshooting Steps:

  • Excess solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Concentrate the mother liquor and attempt a second crystallization.

  • Premature crystallization: If crystallization occurs too early during hot filtration, the product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve yield.[3]

Q4: The purity of my recrystallized this compound is not satisfactory. How can I improve it?

Low purity can be due to the co-precipitation of impurities or the inclusion of mother liquor in the crystals.

Troubleshooting Steps:

  • Wash the crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Perform a second recrystallization: A second recrystallization step can significantly improve purity.

  • Optimize the solvent system: Experiment with different solvent systems to find one that provides better selectivity for this compound over the impurities.

Chromatography-Based Purification (HPLC)

Q5: What is the primary challenge in purifying this compound using chromatography?

The main challenge is the separation of the desired (1R,3R) cis-diastereomer from the undesired (1S,3R) trans-diastereomer, which is a common impurity from the Pictet-Spengler reaction in the synthesis of tadalafil (B1681874) intermediates.

Q6: I am having trouble separating the diastereomers of this compound by RP-HPLC. What can I do?

Separating diastereomers can be challenging and often requires careful method optimization.

Troubleshooting Steps:

  • Column Selection: While standard C18 columns can be used, specialized columns may offer better selectivity. Phenyl-hexyl columns can provide different selectivity for aromatic compounds. For enantiomeric impurities, a chiral stationary phase would be necessary.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) as this can alter the selectivity between diastereomers.

    • pH: Adjusting the pH of the aqueous component of the mobile phase can influence the ionization state of the analytes and improve separation.

    • Additives: The use of additives like trifluoroacetic acid (TFA) can improve peak shape and resolution.

  • Temperature: Optimizing the column temperature can affect the thermodynamics of the separation and improve resolution.

  • Gradient Optimization: A shallow gradient around the elution time of the diastereomers can enhance their separation.

Q7: I am observing peak tailing in my HPLC chromatogram for this compound. What is the cause and solution?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column dead volume.

Troubleshooting Steps:

  • Mobile Phase pH: The nitrogen atoms in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Adjusting the mobile phase pH to suppress the ionization of these nitrogens can reduce tailing.

  • Use of Additives: Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.

  • Column Condition: The column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound
ParameterCrystallizationPreparative HPLC
Primary Impurities Removed Process-related impurities, some diastereomersDiastereomers, enantiomers (with chiral column), other closely related impurities
Typical Purity Achieved >98%>99.5%
Typical Yield 80-95%70-90% (can be lower depending on the difficulty of separation)
Scalability Highly scalableScalable, but can be costly for large quantities
Equipment Cost LowHigh
Solvent Consumption Moderate to HighHigh
Table 2: Typical Parameters for Analytical and Preparative HPLC of Tadalafil Analogs
ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column C18, 2.1-4.6 mm ID, 3-5 µm particle sizeC18, 10-50 mm ID, 5-10 µm particle size
Mobile Phase Acetonitrile/Methanol and buffered aqueous phase (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate)Acetonitrile/Methanol and water with modifiers like TFA
Flow Rate 0.5-1.5 mL/min20-100 mL/min
Injection Volume 5-20 µL100 µL - several mL
Detection UV at ~285 nmUV at ~285 nm

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture) to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Preparative HPLC Purification of this compound

This protocol outlines a general approach to purifying this compound using preparative HPLC. The exact parameters will need to be optimized based on the specific impurity profile and available equipment.

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method that provides good resolution between this compound and its impurities, particularly the diastereomers.

    • Use a column with the same stationary phase as the intended preparative column.

    • Optimize the mobile phase composition (organic modifier, aqueous phase, additives) and gradient profile.

  • Scale-Up Calculation:

    • Based on the analytical method, calculate the appropriate flow rate, injection volume, and gradient profile for the preparative scale column.

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase, at a high concentration.

  • Purification:

    • Equilibrate the preparative HPLC system with the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the UV detector signal.

  • Purity Analysis:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent, typically by rotary evaporation, to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound crystallization Crystallization start->crystallization Initial Purification prep_hplc Preparative HPLC start->prep_hplc Direct Purification (High Impurity Load) purity_check1 Purity Check (HPLC) crystallization->purity_check1 purity_check2 Purity Check (HPLC) prep_hplc->purity_check2 purity_check1->prep_hplc Purity <98% pure_product Pure this compound purity_check1->pure_product Purity >98% purity_check2->pure_product Purity >99.5% further_purification Further Purification Needed purity_check2->further_purification Purity <99.5%

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting start Poor Diastereomer Separation optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase Step 1 change_column Change Column optimize_mobile_phase->change_column No Improvement resolved Separation Achieved optimize_mobile_phase->resolved Success optimize_temp Optimize Temperature change_column->optimize_temp No Improvement change_column->resolved Success optimize_gradient Optimize Gradient optimize_temp->optimize_gradient No Improvement optimize_temp->resolved Success optimize_gradient->resolved Success

Caption: Troubleshooting flowchart for HPLC diastereomer separation.

References

Technical Support Center: Chloropretadalafil & Tadalafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloropretadalafil and Tadalafil (B1681874) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes, with a focus on minimizing side reactions and maximizing the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in Tadalafil synthesis?

A1: this compound is a key intermediate in the synthesis of Tadalafil. It is formed by the chloroacetylation of the cis-diastereomer of (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, which is the product of the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (B3395001). The subsequent reaction of this compound with methylamine (B109427) leads to the final cyclization, forming Tadalafil.

Q2: What is the most critical step for controlling stereochemistry in Tadalafil synthesis?

A2: The Pictet-Spengler reaction is the most critical stereochemistry-determining step. This reaction establishes two chiral centers, and achieving a high diastereomeric excess of the desired (6R, 12aR) cis-isomer is crucial for the overall efficiency and purity of the synthesis. The trans-isomer is an impurity that is difficult to separate later in the process.

Q3: How can I monitor the progress and purity of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and assessing the purity of intermediates and the final product. Specific HPLC methods have been developed to separate Tadalafil from its diastereomers and other related impurities.[1][2][3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and Tadalafil.

Issue 1: Low Diastereoselectivity (High percentage of trans-isomer) in Pictet-Spengler Reaction

Possible Causes:

  • Inappropriate Solvent Choice: The solvent has a significant impact on the diastereoselectivity of the Pictet-Spengler reaction.

  • Suboptimal Reaction Temperature: Temperature can influence the thermodynamic equilibrium between the cis and trans isomers.

  • Incorrect Acid Catalyst: The choice and concentration of the acid catalyst can affect the reaction's stereochemical outcome.

Solutions:

  • Solvent Selection: Utilize solvents such as nitromethane (B149229) or acetonitrile (B52724). These have been shown to significantly favor the formation of the desired cis-isomer, achieving ratios as high as 99:1. This is attributed to the lower solubility of the cis-isomer's hydrochloride salt in these solvents, which leads to its precipitation and shifts the equilibrium towards its formation.

  • Temperature Control: While higher temperatures can sometimes drive the reaction to the thermodynamically more stable product, careful temperature control is necessary. It is recommended to perform the reaction at reflux in the chosen solvent to achieve the best stereoselectivity.

  • Catalyst Optimization: While trifluoroacetic acid is commonly used, other acids like benzoic acid have also been employed. The optimal catalyst and its concentration should be determined empirically for your specific reaction conditions.

Issue 2: Formation of Dichlorinated Impurity (Impurity F)

Possible Cause:

  • Contaminated Chloroacetyl Chloride: The presence of dichloroacetyl chloride as an impurity in the chloroacetyl chloride reagent will lead to the formation of a dichlorinated side product, often referred to as Tadalafil Impurity F.

Solutions:

  • Use High-Purity Reagents: Whenever possible, use chloroacetyl chloride from a reputable supplier with a specified low level of dichloroacetyl chloride.

  • Purification of Chloroacetyl Chloride: If contamination is suspected, the chloroacetyl chloride can be purified. One documented method is azeotropic distillation.

  • Reaction Monitoring: Carefully monitor the chloroacetylation step by HPLC to detect the formation of Impurity F early.

Issue 3: Low Yield in the Final Cyclization Step

Possible Causes:

  • Incomplete Reaction: The reaction of this compound with methylamine may not have gone to completion.

  • Side Reactions: The highly reactive nature of this compound can lead to the formation of undesired side products.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration of methylamine can impact the reaction yield.

Solutions:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the disappearance of the this compound starting material by TLC or HPLC is recommended. The reaction is typically carried out at temperatures ranging from room temperature to 50°C.

  • Control of Stoichiometry: Use an appropriate excess of methylamine to ensure complete conversion of this compound.

  • Solvent Choice: The final cyclization is often performed in solvents like methanol (B129727) or dimethylformamide (DMF). The choice of solvent can influence the reaction rate and solubility of the product.

Issue 4: Crude Tadalafil Purity is Below Specification

Possible Cause:

  • Presence of Diastereomers: Incomplete separation of the trans-isomer from the Pictet-Spengler reaction.

  • Process-Related Impurities: Residual starting materials, reagents, or side products from intermediate steps.

  • Degradation Products: Tadalafil may degrade under certain conditions of heat, light, or pH.

Solutions:

  • Recrystallization: The most effective method for purifying crude Tadalafil is recrystallization. A variety of solvent systems can be used, including methanol, acetone (B3395972)/water mixtures, and butanol. A well-optimized recrystallization protocol can significantly increase the purity of the final product.

  • Column Chromatography: For smaller scale purifications or to remove particularly challenging impurities, flash column chromatography can be employed.

  • Washing: Thoroughly washing the filtered product with appropriate solvents can help remove residual impurities.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in the optimization of reaction conditions.

Table 1: Effect of Solvent on Diastereoselectivity of the Pictet-Spengler Reaction

SolventCatalystTemperaturecis:trans RatioYield (%)Reference
AcetonitrileTrifluoroacetic AcidReflux99:191
NitromethaneTrifluoroacetic AcidReflux99:1Not Specified
Acetic AcidBenzoic AcidNot Specified92:8Not Specified
DichloromethaneTrifluoroacetic AcidNot Specified3:2Not Specified
Isopropyl AlcoholTrifluoroacetic AcidRefluxNot SpecifiedNot Specified
Dimethyl CarbonateTrifluoroacetic AcidNot SpecifiedGood DiastereoselectivityNot Specified

Table 2: Common Impurities in Tadalafil Synthesis

Impurity NameOriginMitigation Strategy
trans-isomer of TadalafilIncomplete diastereoselectivity in Pictet-Spengler reactionOptimize Pictet-Spengler reaction conditions (solvent, catalyst); Diastereomeric purification of intermediate; Recrystallization of final product.
Tadalafil Impurity F (Dichlorinated)Dichloroacetyl chloride impurity in chloroacetyl chloride reagentUse high-purity chloroacetyl chloride; Purify chloroacetyl chloride by distillation.
Tadalafil Dimer ImpuritiesDimerization of the β-carboline intermediateOptimize cyclization conditions; Purification by chromatography or recrystallization.
Unreacted IntermediatesIncomplete reactionsMonitor reactions to completion; Optimize reaction time and temperature.

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction

This protocol is optimized for high cis-diastereoselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in acetonitrile (sufficient to make a 0.1 M solution).

  • Catalyst Addition: Add trifluoroacetic acid (0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation of the hydrochloride salt of the cis-isomer.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold acetonitrile.

  • Drying: Dry the product under vacuum to a constant weight. The cis:trans ratio can be determined by ¹H NMR spectroscopy.

Protocol 2: Recrystallization of Crude Tadalafil

This protocol is a general guideline for improving the purity of the final product.

  • Dissolution: In a suitable flask, dissolve the crude Tadalafil in a minimal amount of a boiling solvent system (e.g., a mixture of acetone and methanol, or butanol). The volume should be sufficient to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystallization. Seeding with a small crystal of pure Tadalafil can induce crystallization if it does not occur spontaneously.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified Tadalafil crystals in a vacuum oven at an appropriate temperature.

  • Purity Analysis: Analyze the purity of the recrystallized product by HPLC.

Visualizations

Below are diagrams illustrating key workflows and pathways in Tadalafil synthesis.

Tadalafil_Synthesis_Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification start D-Tryptophan Methyl Ester + Piperonal ps_reaction React in Acetonitrile with TFA at Reflux start->ps_reaction ps_product (1R,3R)-cis-Tetrahydro- β-carboline HCl ps_reaction->ps_product chloroacetylation React with Chloroacetyl Chloride in the presence of a base ps_product->chloroacetylation This compound This compound chloroacetylation->this compound cyclization React with Methylamine This compound->cyclization crude_tadalafil Crude Tadalafil cyclization->crude_tadalafil purification Recrystallization crude_tadalafil->purification final_product Pure Tadalafil purification->final_product

Caption: General workflow for the synthesis of Tadalafil.

Troubleshooting_Diastereoselectivity start Problem: High trans-isomer content in Pictet-Spengler Product check_solvent Is the solvent Acetonitrile or Nitromethane? start->check_solvent change_solvent Action: Change solvent to Acetonitrile or Nitromethane. check_solvent->change_solvent No check_temp Is the reaction run at reflux? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Action: Increase temperature to reflux. check_temp->increase_temp No check_catalyst Is the acid catalyst concentration optimized? check_temp->check_catalyst Yes increase_temp->check_catalyst optimize_catalyst Action: Screen different concentrations of TFA or try an alternative catalyst like Benzoic Acid. check_catalyst->optimize_catalyst No end Result: Improved cis:trans ratio check_catalyst->end Yes optimize_catalyst->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Tadalafil_Signaling_Pathway sexual_stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release sexual_stimulation->no_release gc_activation Guanylate Cyclase Activation no_release->gc_activation gtp_to_cgmp GTP -> cGMP gc_activation->gtp_to_cgmp cgmp Increased cGMP Levels gtp_to_cgmp->cgmp pde5 PDE5 cgmp->pde5 muscle_relaxation Smooth Muscle Relaxation cgmp->muscle_relaxation cgmp_degradation cGMP -> GMP (Degradation) pde5->cgmp_degradation tadalafil Tadalafil tadalafil->pde5 Inhibits vasodilation Vasodilation & Increased Blood Flow muscle_relaxation->vasodilation erection Erection vasodilation->erection

Caption: Simplified signaling pathway for Tadalafil's mechanism of action.

References

Technical Support Center: Enhancing Stereoselectivity in Chloropretadalafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of Chloropretadalafil, a key intermediate in the production of Tadalafil.[1][2] By addressing common challenges and providing detailed protocols, this guide aims to improve the yield of the desired cis-(1R,3R) stereoisomer, which is crucial for the biological activity of the final Tadalafil product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the critical stereochemistry for this compound's precursor and why is it important?

A1: The desired stereoisomer for the tetrahydro-β-carboline core, the precursor to this compound, is the cis-(1R,3R) configuration.[1] This specific stereochemistry is essential because it dictates the (6R, 12aR) configuration in the final Tadalafil molecule, which is the biologically active form and a more potent inhibitor of phosphodiesterase type 5 (PDE5).[1]

Q2: Which reaction is fundamental for establishing the stereocenters in the synthesis of the this compound precursor?

A2: The key reaction for creating the chiral centers is the Pictet-Spengler reaction. This reaction involves the condensation of D-tryptophan methyl ester with piperonal (B3395001), followed by cyclization to form the tetrahydro-β-carboline ring system.

Q3: How can the stereoselectivity of the Pictet-Spengler reaction be improved?

A3: Several factors can be optimized to enhance the diastereoselectivity of the Pictet-Spengler reaction in favor of the desired cis-isomer:

  • Solvent Choice: The choice of solvent is critical. Using nitromethane (B149229) or acetonitrile (B52724) can significantly increase the cis/trans ratio, with reports of up to 99:1. This is attributed to the differential solubility of the cis and trans hydrochloride products.

  • Catalyst Selection: An acid catalyst is typically used. Benzoic acid has been shown to provide good stereoselectivity, achieving a cis/trans ratio of 92:8.

  • Temperature Control: Conducting the reaction at lower temperatures can favor the kinetically controlled formation of the desired cis-isomer.

Q4: What are the subsequent steps after the Pictet-Spengler reaction to synthesize this compound?

A4: Following the stereoselective Pictet-Spengler reaction and isolation of the desired cis-tetrahydro-β-carboline intermediate, the next step is chloroacetylation. This involves reacting the intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (High percentage of trans-isomer) 1. Inappropriate solvent selection.2. Suboptimal acid catalyst.3. Reaction temperature is too high, favoring thermodynamic equilibrium.1. Switch to nitromethane or acetonitrile as the solvent to take advantage of solubility differences between the cis and trans products.2. Use benzoic acid as the catalyst.3. Conduct the reaction at a lower temperature to favor the kinetic formation of the cis-isomer.
Low Yield of Pictet-Spengler Reaction Product 1. Incomplete reaction.2. Formation of side products.3. Inactive catalyst.1. Ensure the D-tryptophan methyl ester starting material is fully dissolved before adding piperonal. Extend the reaction time and monitor progress using TLC or LC-MS.2. Control the reaction temperature, as excessive heat can lead to side reactions. Use high-purity aldehyde.3. Use a fresh or properly stored acid catalyst.
Incomplete Chloroacetylation Reaction 1. Insufficient reaction time.2. Presence of moisture.3. Inactive chloroacetyl chloride.1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.2. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use fresh or properly stored chloroacetyl chloride.

Data on Stereoselectivity of the Pictet-Spengler Reaction

Solvent Catalyst cis:trans Ratio
NitromethaneTrifluoroacetic Acid99:1
AcetonitrileTrifluoroacetic Acid99:1
Acetic AcidBenzoic Acid92:8

This data is compiled from multiple sources and illustrates the impact of solvent and catalyst choice on the diastereoselectivity of the Pictet-Spengler reaction in the synthesis of the this compound precursor.

Experimental Protocols

1. Stereoselective Pictet-Spengler Reaction

  • Reactants: D-tryptophan methyl ester and piperonal.

  • Solvent: Nitromethane.

  • Catalyst: Trifluoroacetic acid.

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride and piperonal in nitromethane.

    • Add trifluoroacetic acid to catalyze the reaction.

    • Reflux the mixture for approximately 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to allow the product to precipitate.

    • Isolate the product by filtration.

    • The desired cis-isomer can be further purified from the trans-isomer through recrystallization or column chromatography.

2. Chloroacetylation to form this compound

  • Reactants: (1R,3R)-tetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride, maintaining the temperature at 0-5 °C.

    • Stir the mixture for approximately 2 hours at 0-5 °C.

    • Monitor the reaction by TLC.

    • Upon completion, perform a work-up which typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

experimental_workflow start Starting Materials (D-Tryptophan Methyl Ester, Piperonal) pictet_spengler Pictet-Spengler Reaction start->pictet_spengler Nitromethane, TFA, Reflux intermediate cis-(1R,3R)-Tetrahydro- β-carboline Intermediate pictet_spengler->intermediate Isolation & Purification chloroacetylation Chloroacetylation intermediate->chloroacetylation Chloroacetyl Chloride, Triethylamine, DCM, 0-5°C This compound This compound chloroacetylation->this compound Work-up & Purification

Caption: Synthetic workflow for this compound.

pictet_spengler_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product D-Tryptophan\nMethyl Ester D-Tryptophan Methyl Ester Imine\nFormation Imine Formation D-Tryptophan\nMethyl Ester->Imine\nFormation Piperonal Piperonal Piperonal->Imine\nFormation Iminium Ion\nFormation Iminium Ion Formation Imine\nFormation->Iminium Ion\nFormation Acid Catalyst Cyclization Cyclization Iminium Ion\nFormation->Cyclization Intramolecular Electrophilic Aromatic Substitution Tetrahydro-β-carboline\n(cis and trans isomers) Tetrahydro-β-carboline (cis and trans isomers) Cyclization->Tetrahydro-β-carboline\n(cis and trans isomers)

Caption: Mechanism of the Pictet-Spengler Reaction.

References

Technical Support Center: Analysis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Chloropretadalafil and related analogues.

Troubleshooting Guide

This guide addresses common issues related to matrix effects in the bioanalysis of this compound, offering step-by-step solutions to improve data quality and assay performance.

Question: My signal intensity for this compound is inconsistent between samples, or I am observing significant ion suppression/enhancement. What are the likely causes and how can I troubleshoot this?

Answer:

Inconsistent signal intensity and ion suppression or enhancement are classic indicators of matrix effects. These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte in the mass spectrometer source.

Troubleshooting Workflow:

Here is a systematic approach to identifying and mitigating matrix effects:

Troubleshooting Matrix Effects cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification Inconsistent Signal Inconsistent Signal/ Ion Suppression Post_Column_Infusion Post-Column Infusion Experiment Inconsistent Signal->Post_Column_Infusion Is it matrix effect? Matrix_Factor_Calculation Calculate Matrix Factor (Post-Extraction Spike) Post_Column_Infusion->Matrix_Factor_Calculation Quantify the effect Sample_Prep Optimize Sample Preparation Matrix_Factor_Calculation->Sample_Prep If significant matrix effect Chromatography Improve Chromatographic Separation Sample_Prep->Chromatography If still problematic Validation Re-validate Method Sample_Prep->Validation Ionization Change Ionization Technique Chromatography->Ionization As an alternative Chromatography->Validation Ionization->Validation

Caption: A stepwise workflow for troubleshooting matrix effects.

Step 1: Confirm and Quantify the Matrix Effect

  • Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips in the baseline signal indicate suppression from co-eluting matrix components.

  • Quantitative Assessment (Matrix Factor Calculation): The matrix effect can be quantified by comparing the peak area of an analyte spiked into an extracted blank matrix (A) with the peak area of the analyte in a neat solution (B).

    • Matrix Effect (%) = (A / B) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Step 2: Mitigation Strategies

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. The choice of technique can significantly impact the cleanliness of the final extract.

    • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts as phospholipids (B1166683) and other endogenous materials may remain soluble.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. Specialized phases, such as those for phospholipid removal, can be highly effective.

  • Improve Chromatographic Separation: If sample preparation is insufficient, optimizing the chromatography can separate this compound from co-eluting interferences.

    • Modify Mobile Phase Gradient: A shallower gradient can increase the separation between peaks.

    • Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter selectivity.

    • Use of Ion-Pairing Agents: For polar analytes, ion-pairing agents can improve retention and peak shape, but they can also cause ion suppression. Use volatile ion-pairing agents like formic acid at the lowest effective concentration.

  • Change Ionization Technique: If electrospray ionization (ESI) is susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI). APCI is often less prone to matrix effects, particularly for less polar compounds.

Step 3: Re-validate the Method

After implementing any changes, it is crucial to re-validate the analytical method to ensure it meets the required standards for accuracy, precision, and sensitivity.

Frequently Asked Questions (FAQs)

1. What are the most common sources of matrix effects in plasma samples?

The most common sources of matrix effects in plasma are phospholipids from cell membranes. Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[1][2]

2. How do I choose the best sample preparation technique to minimize matrix effects for this compound?

The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. For this compound, a tadalafil (B1681874) analogue, the following can be considered:

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, and inexpensive.Often results in significant matrix effects due to residual phospholipids.
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT.Can be time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Delivers the cleanest extracts, effectively removing phospholipids and other interferences.[2]Requires method development and can be more expensive.

Quantitative Comparison of Sample Preparation Methods for Tadalafil (a structural analogue):

MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation90.4 ± 5.3103.2 ± 12.4[1]
Liquid-Liquid Extraction91.1 ± 6.2Not explicitly stated, but method was successful
Solid-Phase Extraction99.0 - 100.6IS-normalized MF: 0.986 - 1.020

3. Can the internal standard compensate for matrix effects?

A stable isotope-labeled (SIL) internal standard is the best choice to compensate for matrix effects, as it co-elutes with the analyte and is affected by matrix interferences in a similar manner. If a SIL-IS is not available, a structural analogue can be used, but it may not perfectly track the analyte's behavior in the presence of matrix effects.

4. What is "this compound" and what are its key chemical properties for MS analysis?

This compound is a synthetic intermediate and analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. It has a molecular formula of C₂₂H₁₉ClN₂O₅ and a monoisotopic mass of 426.0982 Da. In mass spectrometry, it is typically analyzed in positive ion mode, with a common precursor ion being the protonated molecule [M+H]⁺ at m/z 427.1.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for tadalafil and is recommended for achieving a clean extract and minimizing matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: To 200 µL of plasma sample, add an appropriate amount of internal standard solution. Vortex to mix. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be optimized for this compound analysis.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined by infusing a standard solution. Based on its structure, a likely precursor is [M+H]⁺ at m/z 427.1. Product ions would need to be optimized.

    • Tadalafil (for reference): m/z 390.4 → 268.3

Visualizations

General Bioanalytical Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Sample Preparation (PPT, LLE, or SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result Final Concentration Data_Processing->Result

Caption: A generalized workflow for bioanalytical sample analysis.

Causes of Matrix Effects Matrix Biological Matrix (Plasma, Urine, etc.) Phospholipids Phospholipids Matrix->Phospholipids Salts Salts Matrix->Salts Metabolites Endogenous Metabolites Matrix->Metabolites Ion_Suppression Ion Suppression/ Enhancement Phospholipids->Ion_Suppression Salts->Ion_Suppression Metabolites->Ion_Suppression

References

Validation & Comparative

A Comparative Analysis of Tadalafil and its Synthetic Precursor, Chloropretadalafil, in PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tadalafil (B1681874), a well-established phosphodiesterase type 5 (PDE5) inhibitor, and its key synthetic intermediate, chloropretadalafil (B16198). While tadalafil is a potent and selective inhibitor of PDE5, available data on the direct PDE5 inhibitory activity of this compound is not present in the public domain, which is consistent with its role as a precursor in the manufacturing process of tadalafil. This comparison, therefore, focuses on the established activity of tadalafil and the chemical relationship between the two molecules.

Mechanism of Action: PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP.[1][2]

Tadalafil functions by competitively inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP.[3][4] This leads to an accumulation of cGMP, prolonging the smooth muscle relaxation and enhancing the erectile response in the presence of sexual stimulation.[1]

Quantitative Comparison of PDE5 Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. As this compound is a synthetic intermediate, there is no publicly available data on its PDE5 inhibitory activity. The following table summarizes the reported IC50 values for tadalafil against PDE5.

CompoundTargetIC50 (nM)Notes
TadalafilPDE51.8 - 5The reported IC50 values for tadalafil can vary depending on the specific assay conditions.

Experimental Protocol: Fluorescence Polarization-Based PDE5 Inhibition Assay

A common method for determining the PDE5 inhibitory activity of compounds is the fluorescence polarization (FP) assay. This high-throughput screening method is based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as the PDE5 enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the enzyme, causing a decrease in polarization.

Materials and Reagents:
  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (cGMP-FAM) as the tracer

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2)

  • Test compounds (e.g., tadalafil) and this compound

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compounds and a known PDE5 inhibitor (e.g., tadalafil) in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted compounds to the wells of the microplate.

    • Add the PDE5 enzyme and the cGMP-FAM tracer to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • The degree of inhibition is calculated based on the decrease in fluorescence polarization in the presence of the test compound compared to the polarization of the enzyme-tracer complex alone (maximum polarization) and the tracer alone (minimum polarization).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the PDE5 signaling pathway and the general workflow of a fluorescence polarization-based inhibition assay.

PDE5_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->sGC cGMP cGMP sGC->cGMP Activates GTP GTP GTP->cGMP Converts PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation GMP GMP (inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Dispense Dispense Compounds, Enzyme, and Tracer into Microplate Compound_Prep->Dispense Reagent_Prep Prepare PDE5 Enzyme and Fluorescent Tracer (cGMP-FAM) Reagent_Prep->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Calculate % Inhibition and Determine IC50 Values Measure_FP->Data_Analysis

Caption: General workflow for a fluorescence polarization-based PDE5 inhibition assay.

Conclusion

Tadalafil is a well-characterized, potent inhibitor of PDE5, and its mechanism of action is central to its therapeutic use. This compound, as a synthetic intermediate in the production of tadalafil, is not intended for and has no documented biological activity as a PDE5 inhibitor. The significant structural difference, specifically the presence of a chloroacetyl group in this compound versus the methylated pyrazino-indole ring system in tadalafil, is critical for the latter's high-affinity binding to the PDE5 active site. Researchers developing novel PDE5 inhibitors can utilize the established profile of tadalafil as a benchmark and employ assays such as the fluorescence polarization method to quantify the potency of new chemical entities.

References

A Comparative Guide to the Synthesis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of key pharmaceutical intermediates is of paramount importance. Chloropretadalafil stands out as a critical intermediate in the predominant synthetic pathway leading to Tadalafil (B1681874), a potent phosphodiesterase type 5 (PDE5) inhibitor. This guide provides a detailed comparison of the primary synthesis route for this compound and an alternative approach to Tadalafil, supported by experimental data and protocols.

The Role of this compound in Tadalafil Synthesis

This compound is widely recognized as the penultimate intermediate in the most common industrial synthesis of Tadalafil.[1][2] This multi-step process hinges on the formation of this compound, which then undergoes intramolecular cyclization to yield the final active pharmaceutical ingredient.[1][2] The entire synthesis can be broadly divided into three main stages:

  • Pictet-Spengler Reaction: This initial step establishes the core tetrahydro-β-carboline structure of Tadalafil.[1]

  • Chloroacetylation: The tetrahydro-β-carboline intermediate is acylated to form this compound.

  • Aminolysis and Cyclization: this compound reacts with methylamine (B109427) to form the diketopiperazine ring of Tadalafil.

While the majority of literature confirms this compound's role as a key intermediate, it is worth noting that some sources classify it as a structural analogue and a potential impurity in Tadalafil synthesis, suggesting it may not be a precursor in all conventional routes. However, for the purpose of this guide, we will focus on the well-documented pathway where this compound is a pivotal intermediate.

Primary Synthesis Route: The Pictet-Spengler and Chloroacetylation Pathway

The most established and industrially applied synthesis of Tadalafil proceeds through the formation of this compound. This pathway is favored for its high stereoselectivity, which is crucial for the biological activity of Tadalafil.

Stage 1: Pictet-Spengler Reaction

The synthesis commences with the acid-catalyzed Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (B3395001). This reaction forms the tetracyclic core of Tadalafil. A key challenge in this step is controlling the diastereoselectivity to favor the desired cis-isomer over the trans-isomer.

Stage 2: Chloroacetylation to Yield this compound

The isolated cis-tetrahydro-β-carboline intermediate is then subjected to chloroacetylation to produce this compound. This reaction involves the acylation of the secondary amine in the tetrahydro-β-carboline ring with chloroacetyl chloride.

Stage 3: Intramolecular Cyclization to Tadalafil

The final step is the intramolecular cyclization of this compound with methylamine. This reaction forms the diketopiperazine ring system of Tadalafil.

Quantitative Data for the Primary Synthesis Route
StepKey ReagentsSolventCatalyst/BaseTemperature (°C)Reaction Time (hours)Reported Yield (%)Reported Purity (%)
Pictet-Spengler Reaction D-tryptophan methyl ester, PiperonalNitromethane or AcetonitrileTrifluoroacetic Acid (TFA)Reflux4 - 1894 - 98.5High cis-selectivity (99:1)
Chloroacetylation (1R,3R)-tetrahydro-β-carboline intermediate, Chloroacetyl chlorideDichloromethane (B109758) (CH2Cl2)Triethylamine (B128534) (TEA)0 - 52~92>98
Cyclization This compound, Aqueous methylamine (40%)Methanol or DMF-40 - 502~9599.9
Experimental Protocols for the Primary Synthesis Route

Protocol 1: Pictet-Spengler Reaction

  • Suspend D-tryptophan methyl ester hydrochloride and piperonal in nitromethane.

  • Add trifluoroacetic acid as a catalyst.

  • Reflux the mixture for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the desired cis-isomer.

  • Isolate the product by filtration.

Protocol 2: Chloroacetylation of the Tetrahydro-β-carboline Intermediate

  • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane and cool the solution to 0-5 °C.

  • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for approximately 2 hours.

  • Monitor the reaction by TLC.

  • Perform a standard work-up by washing the organic layer with water, dilute HCl, and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by recrystallization from a suitable solvent system like ethanol/water.

Protocol 3: Synthesis of Tadalafil from this compound

  • Dissolve this compound in methanol.

  • Add a 40% aqueous methylamine solution.

  • Heat the mixture to 40-50 °C and stir for about 2 hours, monitoring by TLC.

  • Cool the reaction mixture to 20-30 °C and induce precipitation by the dropwise addition of water.

  • Further cool the mixture to 0-10 °C and stir for 2 hours to maximize crystallization.

  • Collect the solid Tadalafil by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from isopropanol.

Alternative Synthesis Route: Avoiding Chloroacetyl Chloride

An alternative two-step synthesis of Tadalafil has been developed to avoid the use of the toxic reagent chloroacetyl chloride and to eliminate the need for column chromatography for isomer separation. This route also utilizes a Pictet-Spengler type reaction as the initial step but employs a different cyclization strategy.

Key Features of the Alternative Route
  • Avoids Chloroacetyl Chloride: This route circumvents the use of the hazardous chloroacetyl chloride.

  • DCC/HOBt-mediated Amidation: The cyclization is achieved through a double amidation reaction mediated by N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) with sarcosine (B1681465) ethyl ester hydrochloride.

  • High Purity without Chromatography: This method reportedly yields optically pure Tadalafil without the need for chromatographic separation of isomers.

Quantitative Data for the Alternative Synthesis Route
StepKey ReagentsSolventCoupling AgentsTemperature (°C)Reported Yield (%)Reported Purity (%)
Pictet-Spengler Reaction D-tryptophan methyl ester hydrochloride, PiperonalNot specified in detailNot applicableNot specified in detail90>98
DCC/HOBt Cyclization Tetrahydro-β-carboline intermediate, Sarcosine ethyl ester hydrochlorideDimethylformamide (DMF)DCC, HOBt, Triethylamine25 - 358599.9
Experimental Protocol for the Alternative Synthesis Route

A detailed experimental protocol for the DCC/HOBt cyclization step is as follows:

  • To a solution of the tetrahydro-β-carboline intermediate in dimethylformamide, add N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt), and triethylamine at 25–35 °C.

  • Heat the reaction mass.

  • After cooling, the unwanted dicyclohexylurea (DCU) byproduct is filtered off.

  • The crude Tadalafil is obtained from the filtrate.

Visualizing the Synthesis Pathways

To better illustrate the described synthetic routes, the following diagrams have been generated using the DOT language.

Chloropretadalafil_Synthesis cluster_stage1 Stage 1: Pictet-Spengler Reaction cluster_stage2 Stage 2: Chloroacetylation cluster_stage3 Stage 3: Cyclization D-Tryptophan_Methyl_Ester D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D-Tryptophan_Methyl_Ester->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydro_beta_carboline (1R,3R)-Tetrahydro- β-carboline Intermediate Pictet_Spengler->Tetrahydro_beta_carboline Chloroacetylation Chloroacetylation Tetrahydro_beta_carboline->Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetylation This compound This compound Chloroacetylation->this compound Cyclization Cyclization This compound->Cyclization Methylamine Methylamine Methylamine->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Caption: Primary synthesis route of Tadalafil via this compound.

Alternative_Tadalafil_Synthesis cluster_stage1_alt Stage 1: Pictet-Spengler Reaction cluster_stage2_alt Stage 2: DCC/HOBt Mediated Cyclization D-Tryptophan_Methyl_Ester_Alt D-Tryptophan Methyl Ester Pictet_Spengler_Alt Pictet-Spengler Reaction D-Tryptophan_Methyl_Ester_Alt->Pictet_Spengler_Alt Piperonal_Alt Piperonal Piperonal_Alt->Pictet_Spengler_Alt Tetrahydro_beta_carboline_Alt (1R,3R)-Tetrahydro- β-carboline Intermediate Pictet_Spengler_Alt->Tetrahydro_beta_carboline_Alt DCC_HOBt DCC/HOBt Cyclization Tetrahydro_beta_carboline_Alt->DCC_HOBt Sarcosine_Ester Sarcosine Ethyl Ester HCl Sarcosine_Ester->DCC_HOBt Tadalafil_Alt Tadalafil DCC_HOBt->Tadalafil_Alt

Caption: Alternative synthesis of Tadalafil avoiding chloroacetyl chloride.

Comparison and Conclusion

Both synthetic routes offer viable pathways to Tadalafil, with the primary route through this compound being the more established and widely documented method. Its advantages lie in the high yields and stereoselectivity achieved in the Pictet-Spengler reaction and subsequent steps. However, it involves the use of the hazardous reagent, chloroacetyl chloride.

The alternative synthesis presents a more environmentally friendly and potentially safer option by avoiding chloroacetyl chloride. Furthermore, it offers the significant advantage of producing high-purity Tadalafil without the need for cumbersome chromatographic separation of diastereomers. This could translate to a more cost-effective and streamlined industrial production process.

References

Cross-reactivity of Chloropretadalafil in Tadalafil Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Chloropretadalafil in immunoassays designed for the detection of tadalafil (B1681874). The data presented here is crucial for researchers developing and validating immunoassays for tadalafil and its analogues, as well as for professionals in forensic and clinical toxicology who need to understand the specificity of these assays. The potential for cross-reactivity from precursors and related compounds can lead to inaccurate quantification and false-positive results.

Introduction to Tadalafil and Immunoassay Specificity

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction. Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are common methods for the detection and quantification of tadalafil in various matrices. The accuracy of these assays relies on the specificity of the antibodies used, which should ideally bind only to the target analyte. However, structurally similar compounds, including synthetic precursors like this compound, can also be recognized by these antibodies, leading to cross-reactivity.

This guide focuses on the cross-reactivity of this compound, a key intermediate in the synthesis of tadalafil. Understanding the extent to which this compound cross-reacts in tadalafil immunoassays is essential for assay development, validation, and the accurate interpretation of results.

Comparative Cross-Reactivity Data

An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed to detect tadalafil and its analogues. The specificity of the polyclonal antibodies generated was evaluated against tadalafil and several of its related compounds, including this compound. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the cross-reactivity was calculated relative to tadalafil.

The following table summarizes the quantitative data from this study[1]:

CompoundIC50 (ng/mL)Cross-Reactivity (%) vs. Tadalafil
Tadalafil16.1100.0
This compound 21.5 74.9
Aminotadalafil18.388.0
N-octylnortadalafil25.662.9
N-butyltadalafil29.554.6
Nortadalafil19.881.3

Data sourced from Guo et al. (2017).[1]

The data clearly indicates that this compound exhibits significant cross-reactivity (74.9%) in this tadalafil immunoassay. This level of cross-reactivity suggests that the presence of this compound in a sample could lead to a substantial overestimation of tadalafil concentration.

Experimental Protocols

The following is a detailed methodology for the indirect competitive ELISA (ic-ELISA) used to determine the cross-reactivity of this compound and other tadalafil analogues.[1]

1. Reagents and Materials:

  • Tadalafil and its analogues (this compound, aminotadalafil, etc.)

  • Coating antigen (Tadalafil-OVA conjugate)

  • Polyclonal anti-tadalafil antibody

  • Goat anti-rabbit IgG-HRP (secondary antibody)

  • Phosphate-buffered saline (PBS)

  • PBS with 0.05% Tween 20 (PBST)

  • Coating buffer (carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • 96-well microtiter plates

2. Assay Procedure:

  • Coating: Microtiter plates were coated with the tadalafil-OVA conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plates were washed three times with PBST.

  • Blocking: The plates were blocked with a blocking buffer for 2 hours at 37°C to prevent non-specific binding.

  • Washing: The plates were washed again three times with PBST.

  • Competitive Reaction: A solution containing the anti-tadalafil antibody and either the tadalafil standard or the cross-reactant (e.g., this compound) at various concentrations was added to the wells. The plates were then incubated for 1 hour at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Secondary Antibody Incubation: Goat anti-rabbit IgG-HRP conjugate, diluted in PBST, was added to each well, and the plates were incubated for 1 hour at 37°C.

  • Washing: The plates were washed five times with PBST.

  • Substrate Reaction: The TMB substrate solution was added to each well, and the plates were incubated in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves. Cross-reactivity was calculated using the formula: (IC50 of Tadalafil / IC50 of cross-reactant) x 100%.

Signaling Pathways and Experimental Workflows

The diagram below illustrates the principle of a competitive immunoassay, which is the basis for the experimental protocol described above.

competitive_immunoassay cluster_well Microtiter Well Surface cluster_detection Detection Step CoatedAntigen Coated Antigen (Tadalafil-OVA) SecondaryAntibody Enzyme-labeled Secondary Antibody CoatedAntigen->SecondaryAntibody Binds to primary antibody FreeAntigen Free Antigen (Tadalafil or this compound) PrimaryAntibody Primary Antibody (Anti-Tadalafil) FreeAntigen->PrimaryAntibody PrimaryAntibody->CoatedAntigen Unbound antibody binds to coated antigen Substrate Substrate SecondaryAntibody->Substrate Enzyme converts substrate Signal Colorimetric Signal Substrate->Signal Generates signal

Caption: Workflow of a competitive immunoassay for tadalafil detection.

Conclusion

The experimental data demonstrates that this compound has a high potential for cross-reactivity in immunoassays developed for tadalafil. This is a critical consideration for any laboratory utilizing such assays for the detection and quantification of tadalafil. When there is a possibility of this compound being present in the samples, confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is highly recommended to avoid reporting inaccurate results. For the development of new immunoassays, screening for cross-reactivity against synthetic precursors like this compound should be an integral part of the validation process to ensure assay specificity and reliability.

References

A Comparative Guide to the Validation of Analytical Methods for Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Chloropretadalafil, a tadalafil (B1681874) analogue.[1]

Given the structural similarity of this compound to tadalafil, the validation methods presented here are adapted from established and validated protocols for tadalafil and its analogues.[1][2] This approach provides a strong foundation for developing and validating analytical procedures for this compound.

Comparison of Analytical Techniques

The choice between HPLC-UV and UPLC-MS/MS largely depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.[1] UPLC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-UV.[1]

Table 1: Comparison of HPLC-UV and UPLC-MS/MS for this compound Analysis

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting impurities.High; distinguishes compounds with the same retention time but different masses.
Sensitivity Lower (typically in the µg/mL range).Higher (typically in the ng/mL to pg/mL range).
Linearity Range Typically narrower (e.g., 1-50 µg/mL).Wide dynamic range (e.g., 1-1000 ng/mL).
Run Time Longer (e.g., 5-15 minutes).Shorter (e.g., 1-5 minutes).
Instrumentation Cost LowerHigher
Robustness Generally considered very robust for routine analysis.Can be more sensitive to matrix effects and instrumental parameters.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and representative validation data for both HPLC-UV and UPLC-MS/MS methods for the analysis of this compound.

Protocol 1: RP-HPLC-UV Method for Quantification of this compound

This protocol is adapted from established methods for tadalafil analysis in bulk and pharmaceutical dosage forms.

Methodology:

  • Instrumentation: A standard isocratic HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water, with a typical gradient starting from 20% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 284 nm (based on tadalafil's absorbance maximum).

  • Column Temperature: Ambient or controlled at 25°C.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Table 2: Representative Validation Data for HPLC-UV Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) -~0.2 µg/mL
Limit of Quantification (LOQ) -~0.7 µg/mL
Specificity No interference at the retention time of the analyte.Specific
Protocol 2: UPLC-MS/MS Method for Quantification of this compound

This protocol is suitable for the determination of this compound in complex matrices, such as biological fluids.

Methodology:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.

Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma), add 200 µL of acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Table 3: Representative Validation Data for UPLC-MS/MS Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.998
Range -1 - 1000 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%92.3 - 108.5%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) -~0.2 ng/mL
Limit of Quantification (LOQ) -~1.0 ng/mL
Specificity/Selectivity No significant interference at the retention time and MRM transition of the analyte.Specific and Selective
Matrix Effect Monitored to ensure it does not affect quantification.Within acceptable limits
Stability Assessed under various conditions (freeze-thaw, short-term, long-term).Stable

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for the HPLC-UV analysis of this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use & Monitoring A Define Analytical Requirements B Select Appropriate Technology (HPLC/UPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D Proceed to Validation E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J Implement Validated Method K System Suitability Testing J->K

Caption: Logical workflow for analytical method validation.

G A Standard & Sample Preparation B HPLC System Setup A->B C Chromatographic Separation B->C D UV Detection (284 nm) C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

Caption: Experimental workflow for HPLC-UV analysis.

References

Comparative Efficacy Analysis of Phosphodiesterase Type 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chloropretadalafil" reveal it is a key synthetic intermediate in the manufacturing of Tadalafil, not a therapeutic PDE5 inhibitor itself.[1][2][3] It serves as a precursor molecule in the chemical synthesis process.[1][2] Therefore, a direct efficacy comparison with established PDE5 inhibitors is not applicable.

This guide provides a comparative analysis of three leading, clinically approved PDE5 inhibitors: Sildenafil, Tadalafil, and Vardenafil. The objective is to offer a clear comparison of their performance based on experimental data for researchers, scientists, and drug development professionals.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature. It specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in the nitric oxide (NO) signaling pathway. The inhibition of PDE5 prevents the degradation of cGMP, leading to elevated cGMP levels. This results in smooth muscle relaxation, vasodilation, and increased blood flow, which is the therapeutic basis for treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Sildenafil, Tadalafil, and Vardenafil are prominent members of this drug class, though newer agents are in various stages of development.

The NO/cGMP pathway, modulated by PDE5 inhibitors, is critical for physiological functions beyond vasodilation and is being investigated for other therapeutic applications, including Alzheimer's disease.

PDE5_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Endothelial Cell cluster_2 Smooth Muscle Cell Nerve_Impulse Nerve Impulse nNOS nNOS Nerve_Impulse->nNOS Activates L_Arginine L-Arginine NO_synth NO Synthesis L_Arginine->NO_synth nNOS->NO_synth GC Soluble Guanylate Cyclase (sGC) NO_synth->GC NO diffuses cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5_Inhibitor PDE5 Inhibitor (e.g., Tadalafil) PDE5_Inhibitor->PDE5 Inhibits GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Causes

Caption: The Nitric Oxide/cGMP signaling pathway and the mechanism of PDE5 inhibitors.

Comparative Efficacy and Selectivity

The primary measure of a PDE5 inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity. Selectivity is crucial for minimizing off-target effects and is assessed by comparing the IC50 for PDE5 against other PDE isoenzymes, particularly PDE6 (found in the retina) and PDE11.

Table 1: In Vitro Potency (IC50) and Selectivity of PDE5 Inhibitors | Compound | PDE5 IC50 (nM) | Selectivity (Fold-Increase in IC50 vs. PDE5) | | :--- | :--- | :--- | | | | PDE6 | PDE11 | | Sildenafil | 3.5 | ~10x | ~10x | | Tadalafil | 1.8 | >7,000x | ~14x | | Vardenafil | 0.7 | ~15x | >1,000x |

Note: Data are compiled from various preclinical studies and may vary based on experimental conditions. Lower IC50 values indicate higher potency.

Pharmacokinetic Profiles

The pharmacokinetic properties of these inhibitors significantly influence their clinical use, including onset and duration of action.

Table 2: Comparative Pharmacokinetic Parameters

Parameter Sildenafil Tadalafil Vardenafil
Time to Max. Concentration (Tmax) ~60 minutes ~120 minutes ~60 minutes
Half-life (t½) 3–5 hours ~17.5 hours 4–5 hours
Duration of Action ~4 hours Up to 36 hours ~4 hours

| Food Effect (High-Fat Meal) | Delays absorption | Negligible | Delays absorption |

Note: Values represent averages and can vary among individuals.

Experimental Protocols

Standardized assays are essential for the reliable determination of inhibitor potency and selectivity.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay (IC50 Determination)

  • Enzyme Preparation: Recombinant human PDE5 is purified from an expression system (e.g., Sf9 insect cells). The enzyme's concentration and purity are confirmed via SDS-PAGE and protein quantification assays.

  • Reagents:

    • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM UCl, 20 mM MgCl₂.

    • Substrate: [³H]-cGMP (radiolabeled).

    • Inhibitors: Sildenafil, Tadalafil, Vardenafil dissolved in DMSO to create serial dilutions.

    • Scintillation Cocktail.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add 50 µL of the assay buffer containing the purified PDE5 enzyme.

    • Add 25 µL of the serially diluted inhibitor solution (or DMSO for control wells) and incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³H]-cGMP substrate. The final reaction volume is 100 µL.

    • Incubate the reaction mixture for 1 hour at 30°C.

    • Terminate the reaction by adding a stop buffer or by boiling.

  • Quantification:

    • The product, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using anion-exchange chromatography.

    • The amount of [³H]-5'-GMP is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

IC50_Workflow cluster_workflow IC50 Determination Workflow A Prepare Serial Dilutions of Test Inhibitor C Add Inhibitor Dilutions Pre-incubate A->C B Add PDE5 Enzyme to Assay Plate B->C D Initiate Reaction with Radiolabeled cGMP Substrate C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Separate Product from Substrate (Chromatography) F->G H Quantify Product (Scintillation Counting) G->H I Calculate % Inhibition vs. Control H->I J Plot Dose-Response Curve and Determine IC50 I->J

Caption: Experimental workflow for determining the IC50 value of a PDE5 inhibitor.

Protocol 2: PDE Isoenzyme Selectivity Profiling

The protocol is identical to the IC50 determination assay described above but is performed in parallel using a panel of different purified PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 value for each isoenzyme is determined and compared to the IC50 for PDE5 to calculate the selectivity ratio.

Conclusion

Sildenafil, Tadalafil, and Vardenafil are all highly potent PDE5 inhibitors. Vardenafil exhibits the highest in vitro potency (lowest IC50), while Tadalafil demonstrates superior selectivity, particularly over PDE6, which may account for a lower incidence of visual disturbances. The most significant differentiator is Tadalafil's extended half-life, allowing for a longer duration of action. These differences in potency, selectivity, and pharmacokinetics allow for tailored therapeutic choices based on patient needs and tolerability profiles. The development of novel PDE5 inhibitors continues, aiming for improved efficacy, selectivity, and new therapeutic applications.

References

A Comparative Guide to the Off-Target Effects of Tadalafil and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, with its main alternatives, Sildenafil and Vardenafil. While the user's initial query concerned "Chloropretadalafil," it is crucial to clarify that this compound is a chemical intermediate in the synthesis of Tadalafil and is not itself a therapeutic agent. Therefore, this guide focuses on the pharmacologically active compounds to provide relevant data for research and drug development.

The therapeutic efficacy of PDE5 inhibitors is well-established; however, their off-target effects, stemming from interactions with other phosphodiesterase isoforms, are a critical consideration in drug development and clinical application. Understanding the selectivity profile of these compounds is paramount for predicting and mitigating adverse effects.

Quantitative Comparison of PDE Inhibitor Selectivity

The selectivity of a PDE5 inhibitor is determined by comparing its inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) against PDE5 with its potency against other PDE isoforms. A higher IC50 value for an off-target isoform indicates lower potency and thus greater selectivity for PDE5. The following table summarizes the IC50 values for Tadalafil, Sildenafil, and Vardenafil against a panel of human PDE isoforms.

PDE IsoformTadalafil IC50 (nM)Sildenafil IC50 (nM)Vardenafil IC50 (nM)Associated Off-Target Clinical Relevance
PDE1 >10,000~280~18Inhibition can lead to vasodilation, potentially causing hypotension and tachycardia.[1][2]
PDE5 ~5 ~3.5 ~0.7 Primary target for therapeutic action (e.g., erectile dysfunction).[1]
PDE6 >10,000~22~11Found in retinal photoreceptors; inhibition is linked to visual disturbances such as blurred vision and cyanopsia (blue-tinted vision).[1][3]
PDE11 ~5-fold less selective than for PDE5~1000-fold more selective than for PDE5~9300-fold more selective than for PDE5Found in skeletal muscle; inhibition is thought to be the reason for back pain and myalgia reported with Tadalafil.

Note: IC50 values can vary between studies due to different experimental conditions.

Signaling Pathway of PDE5 Inhibition

The therapeutic effect of Tadalafil, Sildenafil, and Vardenafil is mediated by the inhibition of PDE5, which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Inhibitor PDE5 Inhibitor (e.g., Tadalafil) Inhibitor->PDE5 inhibits

Mechanism of action of PDE5 inhibitors.

Experimental Protocols for Determining PDE Inhibitor Selectivity

Accurate determination of IC50 values is crucial for establishing the selectivity profile of a PDE inhibitor. The following are detailed methodologies for commonly employed in vitro assays.

1. Radiometric PDE Inhibition Assay

This is a traditional and highly sensitive method for measuring PDE activity by quantifying the hydrolysis of a radiolabeled cyclic nucleotide.

  • Objective: To determine the IC50 values of a test compound against various human recombinant PDE isoforms.

  • Materials:

    • Purified, recombinant human PDE enzymes (e.g., PDE1, PDE5, PDE6, PDE11).

    • [³H]-cGMP or [³H]-cAMP as substrate.

    • Test compounds (Tadalafil, Sildenafil, Vardenafil) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Snake venom nucleotidase.

    • Anion-exchange resin (e.g., Dowex).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • The PDE enzyme is incubated with the test inhibitor at various concentrations in the assay buffer for a predefined period (e.g., 15-30 minutes) at 30°C.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE11; [³H]-cAMP can also be used for PDE11).

    • The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) and is then terminated by heat inactivation.

    • Snake venom nucleotidase is added to hydrolyze the resulting radiolabeled 5'-monophosphate (e.g., [³H]-5'-GMP) to the corresponding nucleoside (e.g., [³H]-guanosine).

    • The mixture is passed through an anion-exchange resin column which binds the unhydrolyzed charged substrate ([³H]-cGMP).

    • The unbound, radiolabeled nucleoside in the eluate is quantified by liquid scintillation counting.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

2. Fluorescence Polarization (FP) PDE Inhibition Assay

This is a homogeneous, non-radioactive method suitable for high-throughput screening that measures changes in the rotational motion of a fluorescently labeled substrate.

  • Objective: To determine the IC50 values of a test compound in a high-throughput format.

  • Materials:

    • Purified, recombinant human PDE enzymes.

    • Fluorescently labeled cGMP or cAMP substrate (tracer).

    • Test compounds at various concentrations.

    • Assay buffer.

    • Binding agent (e.g., specific antibody or nanoparticles that bind the hydrolyzed substrate).

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • In a microplate, the PDE enzyme is pre-incubated with the test inhibitor at various concentrations.

    • The reaction is initiated by the addition of the fluorescently labeled substrate.

    • The plate is incubated to allow the enzymatic reaction to proceed.

    • A binding agent is added. This agent specifically binds to the hydrolyzed fluorescently labeled monophosphate.

    • When the small fluorescent tracer is hydrolyzed and binds to the large binding agent, its tumbling in solution slows down, resulting in a high fluorescence polarization value. Conversely, the unhydrolyzed tracer tumbles rapidly, leading to a low polarization value.

    • The fluorescence polarization is measured using a plate reader.

    • The degree of inhibition is proportional to the change in the fluorescence polarization signal, from which IC50 values are calculated.

Experimental Workflow for PDE Inhibitor Selectivity Profiling

The following diagram illustrates a generalized workflow for assessing the selectivity of a novel PDE inhibitor.

PDE_Inhibitor_Workflow Start Synthesize or Obtain Test Compound PrimaryScreen Primary Screen: In Vitro PDE5 Inhibition Assay Start->PrimaryScreen HitIdent Hit Identification (Potency > Threshold) PrimaryScreen->HitIdent SelectivityPanel Selectivity Profiling: Assay against PDE Panel (PDE1, PDE6, PDE11, etc.) HitIdent->SelectivityPanel Potent Inactive Inactive Compound HitIdent->Inactive Not Potent DataAnalysis Data Analysis: Calculate IC50 Values and Selectivity Ratios SelectivityPanel->DataAnalysis LeadSelection Lead Compound Selection DataAnalysis->LeadSelection

Workflow for PDE inhibitor selectivity screening.

Conclusion

The off-target effects of PDE5 inhibitors are directly related to their selectivity profiles. Tadalafil exhibits high selectivity against PDE6, which may explain the lower incidence of visual disturbances compared to Sildenafil and Vardenafil. However, its lower selectivity for PDE11 is associated with myalgia and back pain, side effects not typically seen with the other two compounds. Vardenafil is the most potent inhibitor of PDE5 but also shows significant inhibition of PDE6. Sildenafil's off-target effects on PDE6 are well-documented and are the cause of the characteristic blue-tinted vision reported by some users.

For drug development professionals, these comparisons underscore the importance of comprehensive selectivity profiling using robust biochemical assays. The choice of experimental protocol, whether radiometric or fluorescence-based, should be guided by the specific requirements of the screening cascade in terms of throughput, sensitivity, and the availability of reagents. Ultimately, a thorough understanding of the structure-activity relationships and selectivity profiles of existing PDE5 inhibitors is essential for the rational design of new therapeutic agents with improved safety and efficacy.

References

Comparative Analysis of Chloropretadalafil and Other Tadalafil Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Chloropretadalafil and other common impurities of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical structures, analytical profiles, and potential biological impact of these impurities. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.

Introduction to Tadalafil and its Impurities

Tadalafil is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension. Its synthesis is a multi-step process that can lead to the formation of various impurities, including unreacted starting materials, intermediates, by-products, and degradation products. This compound is a key intermediate in one of the common synthetic routes to Tadalafil.[1][2] Understanding the impurity profile of Tadalafil is crucial for quality control and regulatory compliance. Impurities can potentially affect the stability, bioavailability, and safety of the drug product.

This guide focuses on a comparative analysis of this compound with other known Tadalafil impurities, which can be broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products (formed during storage or exposure to stress conditions).[3]

Chemical Structures of Tadalafil and Selected Impurities

A clear understanding of the chemical structures of Tadalafil and its impurities is fundamental for their identification and characterization.

Tadalafil:

  • IUPAC Name: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

  • Molecular Formula: C₂₂H₁₉N₃O₄

  • Molecular Weight: 389.40 g/mol [4]

This compound:

  • IUPAC Name: Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate[5]

  • Molecular Formula: C₂₂H₁₉ClN₂O₅

  • Molecular Weight: 426.85 g/mol

Other Tadalafil Impurities: A variety of other impurities have been identified and characterized. The structures of some common impurities are provided below.

  • Impurity A: (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (an isomer of Tadalafil)

    • Molecular Formula: C₂₂H₁₉N₃O₄

    • Molecular Weight: 389.40 g/mol

  • Impurity B: (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (an isomer of Tadalafil)

    • Molecular Formula: C₂₂H₁₉N₃O₄

    • Molecular Weight: 389.40 g/mol

  • Impurity G: 6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7-tetrahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

    • Molecular Formula: C₂₂H₁₇N₃O₅

    • Molecular Weight: 403.39 g/mol

  • Impurity H: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4,5-trione

    • Molecular Formula: C₂₂H₁₉N₃O₆

    • Molecular Weight: 421.40 g/mol

Comparative Analytical Data

The following tables summarize key analytical data for this compound and other Tadalafil impurities, obtained using various analytical techniques. It is important to note that direct comparison of retention times can be challenging as they are highly dependent on the specific chromatographic conditions.

Table 1: Comparative HPLC-UV Data

CompoundTypical Retention Time (min)UV λmax (nm)
Tadalafil4.7 ± 0.03284, 295
This compound24.6 (GC-MS)~285
Tadalafil Degradation Product2.18 ± 0.03Not Specified

Note: The retention time for this compound is from a GC-MS analysis and is not directly comparable to the HPLC retention times. The UV λmax for this compound is estimated based on its structural similarity to Tadalafil.

Table 2: Comparative LC-MS/MS Data

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Tadalafil390.1, 390.3268.0, 268.2, 135.0
This compound427.1068395.0786, 334.1074, 262.0860, 135.0442
Chloropropanoylpretadalafil441.1216409.0937, 334.1071, 262.086, 135.0442
Impurity F460Not Specified

Data compiled from multiple sources.

Table 3: Comparative ¹H NMR and ¹³C NMR Data

Due to the complexity and variability in reporting NMR data, a comprehensive comparative table is challenging to construct from the available literature. However, characteristic chemical shifts can be used for identification. For example, in ¹H NMR, the methylenedioxy protons of Tadalafil typically appear as a singlet around 5.91 ppm. For detailed structural elucidation, 2D NMR techniques are often employed.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible analysis of Tadalafil and its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis and quantification of Tadalafil and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenyl bonded silica (B1680970) gel column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of water, an organic solvent (e.g., acetonitrile (B52724) or methanol), and an acid reagent (e.g., trifluoroacetic acid or phosphoric acid). A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 285 nm or 295 nm.

  • Injection Volume: 10 - 30 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of approximately 0.2 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 2.0 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Tadalafil are typically m/z 390.4 → 268.3.

  • Sample Preparation: Plasma samples can be prepared by protein precipitation with acetonitrile.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.

  • Acid Degradation: Reflux the drug substance in 0.8N hydrochloric acid for 3 hours.

  • Base Degradation: Treat the drug substance with a suitable base (e.g., 1N NaOH).

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 6% H₂O₂).

  • Thermal Degradation: Subject the solid drug substance to elevated temperatures.

  • Photolytic Degradation: Expose the drug substance to UV and visible light.

  • Analysis: The stressed samples are then analyzed by a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Signaling Pathways and Biological Impact

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, which is the mechanism for treating erectile dysfunction.

Tadalafil_Mechanism Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (activated) NO_Release->Guanylate_Cyclase activates cGMP cGMP (increased) Guanylate_Cyclase->cGMP catalyzes conversion GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection GMP GMP (inactive) PDE5->GMP degrades Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Tadalafil's Mechanism of Action via PDE5 Inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis of Tadalafil and the analytical characterization of its impurities.

Tadalafil_Synthesis cluster_impurities Origin of Impurities D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydrocarboline Tetrahydro-β-carboline Intermediate Pictet_Spengler->Tetrahydrocarboline Process_Impurities Process-Related Impurities Acylation Acylation Tetrahydrocarboline->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation This compound This compound Acylation->this compound Cyclization Cyclization This compound->Cyclization Methylamine Methylamine Methylamine->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Simplified Tadalafil Synthesis Workflow.

Analytical_Workflow Sample Tadalafil Sample (API or Formulation) Sample_Prep Sample Preparation Sample->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC LCMS LC-MS/MS Analysis Sample_Prep->LCMS NMR NMR Spectroscopy Sample_Prep->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Identification & Structural Elucidation LCMS->Identification NMR->Identification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis Identification->Data_Analysis

Analytical Workflow for Impurity Profiling.

Conclusion

The comprehensive analysis of Tadalafil impurities, including the key intermediate this compound, is paramount for ensuring the quality and safety of the final pharmaceutical product. This guide has provided a comparative overview of the chemical structures, analytical data, and experimental protocols for the analysis of these impurities. The use of advanced analytical techniques such as HPLC-UV and LC-MS/MS allows for the effective separation, identification, and quantification of these compounds. Further research into the specific biological activities of these impurities is warranted to fully understand their potential impact on the therapeutic efficacy and safety profile of Tadalafil.

References

In Vivo Comparative Analysis: Chloropretadalafil and Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Chloropretadalafil and its well-established analogue, Tadalafil. While Tadalafil is a widely studied and clinically approved phosphodiesterase type 5 (PDE5) inhibitor, it is crucial to note that This compound is primarily recognized as a synthetic intermediate in the manufacturing of Tadalafil and is not intended for therapeutic use .[1][2] There is a lack of publicly available in vivo studies, clinical trials, or preclinical data directly comparing the pharmacological effects of this compound and Tadalafil.

This document, therefore, focuses on presenting the known properties of each compound, with an emphasis on the extensive in vivo data available for Tadalafil. This approach provides a valuable reference for researchers in the field of drug design and development, highlighting the chemical relationship between a final active pharmaceutical ingredient (API) and its precursors.

I. Overview and Mechanism of Action

Tadalafil exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme.[3][4] This inhibition prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to the relaxation of smooth muscle and increased blood flow, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[5]

The mechanism of action for this compound has not been characterized in vivo. As a synthetic intermediate, its biological activity is not the focus of its use.

Signaling Pathway of Tadalafil

Tadalafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP Inactive GMP PDE5->GMP degrades cGMP to Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Tadalafil. The data for Tadalafil is derived from extensive preclinical and clinical studies.

Table 1: Chemical and Physical Properties
PropertyThis compoundTadalafil
CAS Number 171489-59-1171596-29-5
Molecular Formula C22H19ClN2O5C22H19N3O4
Molecular Weight 426.85 g/mol 389.41 g/mol
IUPAC Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate(6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Table 2: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects (20 mg dose)
ParameterValueReference
Tmax (median) 2 hours
t1/2 (mean) 17.5 hours
Cmax (mean) 378 µg/L
CL/F (mean) 2.48 L/h
Vz/F (mean) 62.6 L
Protein Binding 94%
Excretion Feces (~61%), Urine (~36%)

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols relevant to the synthesis and in vivo evaluation of compounds like Tadalafil.

A. Synthesis of Tadalafil from this compound

This protocol describes the final step in a common synthetic route to Tadalafil, where this compound is a key intermediate.

Objective: To synthesize Tadalafil via the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Aqueous methylamine (B109427) solution (40%)

  • Methanol or Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve this compound in the chosen solvent (e.g., methanol) in the reaction vessel.

  • Add the aqueous methylamine solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Induce precipitation of the product by adding water.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the crude Tadalafil under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., isopropanol).

Tadalafil Synthesis Workflow

Tadalafil_Synthesis_Workflow Start Starting Materials (D-Tryptophan methyl ester, Piperonal) Step1 Pictet-Spengler Reaction Start->Step1 Intermediate1 Tetrahydro-β-carboline Intermediate Step1->Intermediate1 Step2 Acylation with Chloroacetyl Chloride Intermediate1->Step2 This compound This compound Step2->this compound Step3 Cyclization with Methylamine This compound->Step3 Tadalafil Tadalafil Step3->Tadalafil Purification Purification Tadalafil->Purification Final_Product Final Product (Tadalafil API) Purification->Final_Product

Caption: Workflow for the synthesis of Tadalafil.

B. In Vivo Pharmacokinetic Study of Tadalafil in a Rodent Model

This protocol provides a general framework for assessing the pharmacokinetic profile of a compound like Tadalafil in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of Tadalafil following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Tadalafil

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing: Fast the animals overnight before dosing. Administer a single oral dose of Tadalafil (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of Tadalafil.

  • Data Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.

Hypothetical In Vivo Comparison Workflow

In_Vivo_Comparison_Workflow Start Animal Model Selection (e.g., Rats, Rabbits) Grouping Randomized Group Assignment Start->Grouping Group1 Group 1: Vehicle Control Grouping->Group1 Group2 Group 2: This compound Grouping->Group2 Group3 Group 3: Tadalafil Grouping->Group3 Dosing Oral Administration Group1->Dosing Group2->Dosing Group3->Dosing PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies Dosing->PK_PD_Studies PK Pharmacokinetics (Blood Sampling) PK_PD_Studies->PK PD Pharmacodynamics (Efficacy Measurement) PK_PD_Studies->PD Toxicity Toxicology Assessment (Clinical Signs, Histopathology) PK_PD_Studies->Toxicity Analysis Data Analysis and Comparison PK->Analysis PD->Analysis Toxicity->Analysis Conclusion Conclusion on Relative Efficacy, Safety, and PK Profile Analysis->Conclusion

Caption: Hypothetical workflow for an in vivo comparison.

IV. Conclusion

The comparison between this compound and Tadalafil is fundamentally a comparison between a synthetic intermediate and a final, pharmacologically active drug. While they are structurally related, their roles in the pharmaceutical landscape are distinct. Tadalafil has a well-documented in vivo profile, characterized by its selective PDE5 inhibition, long half-life, and established efficacy and safety. In contrast, this compound's significance lies in its crucial role in the chemical synthesis of Tadalafil.

For researchers and drug development professionals, understanding the properties of synthetic intermediates like this compound is vital for process optimization and impurity profiling. However, for the purposes of in vivo pharmacological comparison, the data overwhelmingly supports Tadalafil as the active agent. Future research into novel PDE5 inhibitors may involve the synthesis and evaluation of various analogues, and the hypothetical workflow presented here provides a basic framework for how such in vivo comparisons could be structured.

References

Safety Operating Guide

Proper Disposal of Chloropretadalafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical intermediates like Chloropretadalafil is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for chemical waste management.

This compound is a halogenated organic compound used as a key intermediate in the synthesis of Tadalafil.[1][2] While some safety data sheets (SDS) may indicate it as "not classified" as hazardous, Global Harmonized System (GHS) information suggests it can cause skin, eye, and respiratory irritation.[3][4] Due to its chemical nature as a halogenated organic compound and the potential for toxicity, it is prudent to handle and dispose of this compound as hazardous waste unless a formal hazardous waste determination, such as a Toxicity Characteristic Leaching Procedure (TCLP), has been conducted and indicates otherwise.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In case of accidental release, avoid dust formation and prevent the chemical from entering drains.[5] Spills should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting, treating it as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Properly identify the waste as "this compound, solid" or a solution in a specific solvent.

  • As a halogenated organic compound, it is crucial to segregate this compound waste from non-halogenated organic waste streams. Co-mingling can complicate and increase the cost of disposal.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or alcohols.

2. Containerization and Labeling:

  • Place the this compound waste in a designated, leak-proof, and chemically compatible container. The container should be kept closed when not in use.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture.

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.

  • The primary method for the disposal of halogenated organic waste is typically high-temperature incineration by a licensed facility.

Quantitative Data Summary

For quick reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₁₉ClN₂O₅
Molecular Weight 426.85 g/mol
Appearance White Solid
CAS Number 171489-59-1

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Chloropretadalafil_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_final Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste (Halogenated Organic) PPE->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Label Label as 'Hazardous Waste' with Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact EHS or Licensed Waste Contractor for Pickup Store->Contact_EHS Incineration High-Temperature Incineration Contact_EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling Chloropretadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chloropretadalafil

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling this compound. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

This compound is a white solid and a key synthetic intermediate in the production of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, stringent safety measures must be observed during its handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory.[1][3] A face shield should be worn in addition to goggles when splash hazards exist.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required. Double gloving is recommended for extended handling periods.Prevents skin contact, which can cause irritation. The choice of glove material should be based on chemical compatibility.
Body Protection A polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent lab coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respirator is required when handling the powder outside of a certified fume hood.Protects against the inhalation of airborne particles that may cause respiratory tract irritation.

Operational Plan: Handling and Experimental Protocols

Donning and Doffing of PPE

Donning Sequence:

  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Respirator: If required, perform a fit check for the respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, don the second pair.

Doffing Sequence (to prevent cross-contamination):

  • Outer Gloves: If double-gloved, remove and discard the outer pair.

  • Gown: Remove the gown by rolling it down and away from the body, turning it inside out.

  • Inner Gloves: Remove and discard the inner pair of gloves.

  • Goggles/Face Shield: Remove by handling the strap or headband.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Sample Experimental Protocol: Acylation of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate to form this compound

This procedure should be performed in a certified chemical fume hood.

  • Dissolution: Dissolve the starting material, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, in dichloromethane.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Base Addition: Add triethylamine (B128534) to the cooled solution.

  • Acylation: Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature between 0-5°C.

  • Reaction: Stir the reaction mixture for several hours at 0-5°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, proceed with the appropriate aqueous work-up and extraction.

  • Purification: Purify the crude this compound using a suitable chromatographic technique.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:

  • Solid this compound Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste (containing this compound): As this compound is a chlorinated organic compound, it must be segregated from non-halogenated solvent waste. Collect in a labeled, sealed container for halogenated organic waste.

  • Never dispose of this compound down the drain.

Contaminated PPE and Materials:

  • All disposable PPE (gloves, gowns, etc.) and any materials (e.g., weighing paper, pipette tips) that have come into contact with this compound must be considered hazardous waste.

  • Collect these materials in a designated, sealed hazardous waste bag or container for incineration.

Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol).

  • The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Visualizations

Caption: PPE Workflow for Handling this compound.

Synthesis_Workflow Diagram 2: Experimental Workflow for this compound Synthesis Start Start: Dissolve Starting Material in Dichloromethane Cool Cool to 0-5°C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Reagent Slowly Add Chloroacetyl Chloride Add_Base->Add_Reagent React Stir at 0-5°C for several hours Add_Reagent->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End End: Isolated this compound Purify->End

Caption: Experimental Workflow for this compound Synthesis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloropretadalafil
Reactant of Route 2
Reactant of Route 2
Chloropretadalafil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。